UCM05
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
[4-(3,4,5-trihydroxybenzoyl)oxynaphthalen-2-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O10/c25-16-6-12(7-17(26)21(16)29)23(31)33-14-5-11-3-1-2-4-15(11)20(10-14)34-24(32)13-8-18(27)22(30)19(28)9-13/h1-10,25-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCWIWDPTNVWRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UCM05: A Multifunctional Inhibitor with Anti-Cancer, Antibacterial, and Antiviral Properties
A Technical Overview for Researchers and Drug Development Professionals
UCM05, also known as G28UCM, is a small molecule inhibitor with a diverse range of biological activities, positioning it as a compound of significant interest in oncology, bacteriology, and virology. Primarily identified as a potent inhibitor of fatty acid synthase (FASN), this compound has demonstrated efficacy against HER2+ breast cancer, including cell lines resistant to anti-HER2 therapies.[1][2] Its mechanism of action extends to the inhibition of the bacterial cell division protein FtsZ and, more recently, has been shown to possess significant antiviral activity against Herpes Simplex Virus 2 (HSV-2) by targeting viral glycoproteins and modulating host immune responses.[3][4][5]
Core Functions and Mechanisms of Action
This compound exerts its biological effects through multiple mechanisms:
-
Inhibition of Fatty Acid Synthase (FASN): As a potent FASN inhibitor, this compound disrupts the de novo synthesis of fatty acids, a metabolic pathway often upregulated in cancer cells to support rapid proliferation and membrane synthesis.[1][3] This inhibition is a key contributor to its anti-cancer effects. In the context of viral infections, FASN inhibition can also impact viral replication, which often relies on host cell lipid metabolism.[3]
-
Inhibition of Filamentous Temperature-Sensitive Protein Z (FtsZ): this compound acts as an inhibitor of FtsZ, a crucial protein in bacterial cell division.[1][2] By blocking the GTP-binding site of FtsZ, this compound prevents the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to the suppression of bacterial growth, particularly in Gram-positive bacteria like B. subtilis.[1][2]
-
Antiviral Activity against HSV-2: this compound has demonstrated a multi-pronged antiviral mechanism against HSV-2.[3][4] It directly interferes with viral entry by binding to viral glycoproteins gB and gD.[3] Furthermore, it inhibits viral replication by suppressing viral protein synthesis and leveraging its FASN inhibitory activity.[3]
-
Immunomodulation: this compound has been shown to enhance the type I interferon (IFN) response, a critical component of the innate immune system in combating viral infections.[3][4] It promotes the production of IFN-β and upregulates the expression of interferon-stimulated genes (ISGs).[3] Importantly, this immune enhancement does not appear to trigger an excessive inflammatory response, as evidenced by the reduction of pro-inflammatory cytokines such as IL-1β, TNF-α, IL-6, and CXCL10 during HSV-2 infection.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's activity across different biological contexts.
| Biological Target | Cell Line/Organism | Metric | Value | Reference |
| Fatty Acid Synthase (FASN) | SK-BR-3 (Human Breast Cancer) | IC50 | 21 µM | [2] |
| FtsZ | Bacillus subtilis | MIC | 100 µM | [1][6] |
| Herpes Simplex Virus 2 (HSV-2) | Hela Cells | IC50 | < ACV | [3] |
| Acyclovir-resistant HSV-2 | Hela Cells | IC50 | Considerably lower than ACV | [3] |
| HIV-1/HSV-2 Co-infection | TZM-bl cells | - | Effective Inhibition | [7] |
| Herpes Simplex Virus 1 (HSV-1) | Vero Cells | - | Effective Inhibition | [7] |
| In Vivo Efficacy (HSV-2 Mouse Model) | ||||
| Parameter | Dosage | Effect | Metric | Reference |
| Survival Rate | 15 mg/kg/d, 30 mg/kg/d | Significantly Improved | - | [8] |
| Viral Titer (in tissues) | 15 mg/kg/d, 30 mg/kg/d | Effectively Reduced | - | [3][8] |
| Clinical Disease Score | 15 mg/kg/d, 30 mg/kg/d | Reduced | - | [8] |
Key Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for evaluating the function of this compound.
MTT Cytotoxicity Assay
This assay is used to assess the effect of this compound on the viability of cells.
-
Cell Seeding: Seed HeLa, Vero, D407, and BEAS-2B cells into 96-well plates at a density of 7.5 × 10³ cells per well.
-
Incubation: Incubate the plates overnight to allow cells to reach 60–75% confluency.
-
Treatment: Treat the cells with different concentrations of this compound.
-
Analysis: Analyze cellular viability to determine the cytotoxic concentration 50 (CC50).[3]
Plaque Reduction Assay
This assay is used to quantify the inhibitory effect of this compound on viral replication.
-
Cell Infection: Infect TZM-bl cells with replication-competent HIV-1SF162 (MOI = 1) with or without HSV-2 (MOI = 0.5) co-infection.
-
Treatment: Treat the infected cells with indicated concentrations of this compound for 48 hours.
-
Quantification: Quantify viral replication by measuring luciferase reporter activity.[7]
-
Alternative for HSV-1: Infect Vero cells with HSV-1 (MOI = 1) and treat with indicated concentrations of this compound for 24 hours. Analyze the reduction in plaque formation.[7]
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins.
-
Sample Preparation: Prepare cell lysates from cells treated with this compound and/or infected with viruses.
-
Protein Separation: Separate the proteins in the lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against target proteins (e.g., viral proteins, phosphorylated signaling proteins) and then with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a suitable substrate and imaging system.[7]
In Vivo Mouse Model of HSV-2 Infection
This model is used to evaluate the therapeutic efficacy of this compound in a living organism.
-
Infection: Vaginally inoculate BALB/c mice with 10⁵ PFU of HSV-2 (333 strain).
-
Treatment: Treat the mice intraperitoneally daily with this compound at doses of 15 mg/kg/d and 30 mg/kg/d for 6 days. The control group receives a vehicle (e.g., PBS).
-
Monitoring: Monitor the mice daily for 12 days post-infection for survival rates and clinical disease scores (on a scale of 0–5).
-
Viral Titer Measurement: Collect vaginal washes at specific time points (e.g., 4 days post-infection) to determine viral titers using a plaque assay.
-
Gene Expression Analysis: Analyze the expression of viral genes (e.g., HSV-2 VP16 DNA) in vaginal tissue using RT-qPCR.[8]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and mechanisms of action of this compound.
Caption: this compound's anti-cancer mechanism in HER2+ breast cancer.
Caption: this compound's mechanism of inhibiting bacterial cell division.
Caption: this compound's multi-pronged antiviral mechanism against HSV-2.
References
- 1. UCM-05 I CAS#: 1094451-90-7 I inhibitor of fatty acid synthase (FASN) I InvivoChem [invivochem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Small molecule this compound inhibits HSV-2 infection via targeting viral glycoproteins and fatty acid synthase with potentiating antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule this compound inhibits HSV-2 infection via targeting viral glycoproteins and fatty acid synthase with potentiating antiviral immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound|CAS 1094451-90-7|DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
UCM05: A Technical Guide to its Fatty Acid Synthase Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCM05 is a novel small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis that is frequently upregulated in various cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in the inhibition of FASN and the subsequent downstream signaling pathways. This document details the effects of this compound on cancer cell proliferation, apoptosis, and cell cycle arrest. Furthermore, it outlines the modulation of critical signaling cascades, including the PI3K/Akt/mTOR and β-catenin pathways, following FASN inhibition by this compound. Comprehensive experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development efforts targeting FASN.
Introduction to Fatty Acid Synthase (FASN) and this compound
Fatty Acid Synthase (FASN) is the primary enzyme responsible for the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA. In normal, healthy tissues, the expression of FASN is generally low, as dietary fats are the primary source of fatty acids. However, in many human cancers, including breast, prostate, and colon cancer, FASN is significantly overexpressed. This upregulation of FASN provides rapidly proliferating cancer cells with the necessary lipids for membrane synthesis, energy storage, and signaling molecule production. The reliance of cancer cells on de novo fatty acid synthesis makes FASN a promising target for anticancer drug development.
This compound (also known as G28UCM) has been identified as a potent inhibitor of FASN.[1] It has demonstrated significant antitumor activity, particularly in models of HER2-positive breast cancer.[2] this compound exerts its effects by disrupting the lipogenic activity of FASN, leading to a cascade of events that ultimately inhibit cancer cell growth and survival.
Quantitative Data on this compound Efficacy
The inhibitory effects of this compound have been quantified in various cancer cell lines. The following table summarizes the available data on its potency.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Growth Inhibition) | SK-BR-3 (Human Breast Cancer) | 21 µM | [1] |
Core Mechanism: Inhibition of FASN and Downstream Consequences
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of FASN. This inhibition leads to a depletion of downstream lipid products and an accumulation of the substrate malonyl-CoA, triggering a series of cellular stress responses.
Induction of Apoptosis
Cell Cycle Arrest
FASN inhibition has also been linked to cell cycle arrest, preventing cancer cells from progressing through the division cycle. Specifically, FASN inhibitors have been observed to cause an arrest in the G2/M phase of the cell cycle.[3] This is characterized by an accumulation of cells with 4N DNA content.
Below is a diagram illustrating the general workflow for analyzing apoptosis and cell cycle arrest.
Caption: Workflow for apoptosis and cell cycle analysis.
Modulation of Signaling Pathways
The anticancer effects of this compound-mediated FASN inhibition are intertwined with the modulation of key intracellular signaling pathways that regulate cell growth, survival, and proliferation.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that is often hyperactivated in cancer. Inhibition of FASN has been shown to lead to the inactivation of this pathway.[2][4] Specifically, treatment with FASN inhibitors, including this compound, can result in a decrease in the phosphorylation of Akt (p-Akt), a key downstream effector of PI3K.[2] This inactivation of Akt subsequently affects downstream targets like mTOR, leading to reduced protein synthesis and cell growth.
Caption: this compound inhibits FASN, leading to downregulation of the PI3K/Akt/mTOR pathway.
β-catenin Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in cell fate determination, proliferation, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers. FASN inhibition has been shown to suppress β-catenin signaling.[5] This can occur through various mechanisms, including the promotion of β-catenin degradation and the inhibition of its nuclear translocation, thereby reducing the transcription of its target genes which are involved in cell proliferation and survival.[6]
Caption: this compound-mediated FASN inhibition can lead to suppression of β-catenin signaling.
Experimental Protocols
FASN Activity Assay (Spectrophotometric Method)
This protocol is based on monitoring the oxidation of NADPH at 340 nm, which is consumed during the fatty acid synthesis process.
Materials:
-
Purified FASN enzyme
-
This compound
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Bovine Serum Albumin (BSA)
-
Dithiothreitol (DTT)
-
DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer. The final DMSO concentration should not exceed 1% (v/v).
-
Prepare a fresh assay buffer containing potassium phosphate, DTT, and BSA.
-
Prepare stock solutions of acetyl-CoA, malonyl-CoA, and NADPH in the assay buffer.
-
In a 96-well UV-transparent microplate, add the following to each well:
-
Assay Buffer
-
A specific concentration of this compound dilution (or DMSO for the control)
-
Purified FASN enzyme
-
Acetyl-CoA
-
NADPH
-
-
Incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding malonyl-CoA to each well.
-
Immediately place the microplate in a spectrophotometer pre-heated to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the rate of NADPH oxidation (the slope of the linear portion of the absorbance vs. time curve) for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Cancer cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include a vehicle-only control.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Cancer cells of interest
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Harvest the cells.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Western Blot Analysis for Signaling Pathway Proteins
Materials:
-
Cancer cells of interest
-
This compound
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound as described previously.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Conclusion
This compound is a promising FASN inhibitor with demonstrated anticancer activity. Its mechanism of action involves the direct inhibition of FASN, leading to the induction of apoptosis and cell cycle arrest in cancer cells. These effects are mediated through the modulation of key signaling pathways, including the PI3K/Akt/mTOR and β-catenin pathways. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other FASN inhibitors in the treatment of cancer. Further investigation is warranted to obtain more specific quantitative data on the direct enzymatic inhibition of FASN by this compound and its precise effects on apoptosis and cell cycle progression in a wider range of cancer cell types.
References
- 1. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel inhibitor of fatty acid synthase shows activity against HER2+ breast cancer xenografts and is active in anti-HER2 drug-resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint [medsci.org]
- 4. Inhibition of fatty acid synthase induces pro-survival Akt and ERK signaling in K-Ras-driven cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
UCM05: A Dual-Targeting Inhibitor of Fatty Acid Synthase and FtsZ with Anticancer and Antibacterial Potential
An In-depth Technical Guide on the Discovery, Synthesis, and Biological Activity of UCM05
Abstract
This compound, also known as G28UCM, is a synthetic polyphenolic compound that has emerged as a promising therapeutic agent due to its dual inhibitory action against two distinct and critical cellular targets: fatty acid synthase (FASN) and the bacterial cell division protein FtsZ. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the compound's potent anticancer and antibacterial activities, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.
Discovery and Rationale
This compound was developed as part of a research program focused on discovering novel inhibitors of fatty acid synthase (FASN), an enzyme overexpressed in many human cancers and associated with poor prognosis. The design of this compound was inspired by the natural polyphenol (-)-epigallocatechin-3-gallate (EGCG), a known FASN inhibitor. The goal was to create synthetic analogs with improved potency and drug-like properties. Subsequent studies revealed that this compound also possesses potent antibacterial activity by targeting FtsZ, a key protein in bacterial cell division.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | 2-((4-chlorophenyl)amino)-N-(4-hydroxyphenyl)thiazole-4-carboxamide |
| Synonyms | G28UCM |
| CAS Number | 1094451-90-7 |
| Molecular Formula | C₁₆H₁₂ClN₃O₂S |
| Molecular Weight | 345.8 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO, DMF, and ethanol (B145695). Sparingly soluble in aqueous buffers. |
| Storage | Store at -20°C for long-term stability. |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the construction of a thiazole (B1198619) core, followed by functionalization to introduce the desired pharmacophores. The detailed experimental protocol for the synthesis of this compound (referred to as compound 30 in Turrado et al., 2012) is as follows:
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate. A mixture of ethyl bromopyruvate (1.0 eq) and thiourea (B124793) (1.1 eq) in ethanol is heated at reflux for 2 hours. The reaction mixture is then cooled, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the product.
-
Step 2: Synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate. Ethyl 2-aminothiazole-4-carboxylate (1.0 eq) is dissolved in a suitable solvent such as dioxane, and 4-chloroaniline (B138754) (1.1 eq) and a catalytic amount of a strong acid (e.g., HCl) are added. The mixture is heated at reflux for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel.
-
Step 3: Synthesis of 2-((4-chlorophenyl)amino)thiazole-4-carboxylic acid. The ethyl ester from the previous step (1.0 eq) is hydrolyzed using a solution of lithium hydroxide (B78521) (2.0 eq) in a mixture of THF and water. The reaction is stirred at room temperature for 4 hours. The organic solvent is removed, and the aqueous solution is acidified with HCl to precipitate the carboxylic acid, which is then collected by filtration.
-
Step 4: Synthesis of this compound (2-((4-chlorophenyl)amino)-N-(4-hydroxyphenyl)thiazole-4-carboxamide). The carboxylic acid from Step 3 (1.0 eq) is dissolved in DMF, and to this solution are added 4-aminophenol (B1666318) (1.1 eq), a coupling agent such as HATU (1.2 eq), and a base such as DIPEA (2.0 eq). The reaction mixture is stirred at room temperature for 12 hours. The product is then precipitated by the addition of water, collected by filtration, and purified by recrystallization or column chromatography to yield this compound.
Biological Activity and Mechanism of Action
This compound exhibits a dual mechanism of action, targeting both cancer cells and bacteria through the inhibition of FASN and FtsZ, respectively.
Anticancer Activity: FASN Inhibition
This compound is a potent inhibitor of FASN, leading to the suppression of cancer cell growth and induction of apoptosis.[1] The inhibition of FASN disrupts the synthesis of fatty acids, which are essential for membrane formation, energy storage, and signaling in rapidly proliferating cancer cells.
Quantitative Data: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | FASN Inhibition (%) at 4 µM | Reference |
| SK-BR-3 | Breast Cancer | 21 | 90% | Puig et al., 2009[1] |
| BT474 | Breast Cancer | - | - | Puig et al., 2009[1] |
| MCF-7 | Breast Cancer | - | - | Puig et al., 2009[1] |
| MDA-MB-231 | Breast Cancer | - | - | Puig et al., 2009[1] |
Experimental Protocol: FASN Activity Assay
The activity of FASN is determined by a spectrophotometric assay that measures the oxidation of NADPH at 340 nm. The reaction mixture contains purified FASN enzyme, acetyl-CoA, malonyl-CoA, and NADPH in a buffered solution. The reaction is initiated by the addition of the enzyme, and the decrease in absorbance at 340 nm is monitored over time. The inhibitory effect of this compound is assessed by pre-incubating the enzyme with the compound for a specified period before initiating the reaction.
Downstream Signaling Effects
The inhibition of FASN by this compound leads to the downregulation of key oncogenic signaling pathways. This compound has been shown to reduce the phosphorylation of HER2, Akt, and ERK1/2 in breast cancer cells.[1]
References
UCM05: A Dual Inhibitor of Fatty Acid Synthase and FtsZ with Anti-Cancer, -Bacterial, and -Viral Properties
CAS Number: 1094451-90-7 Synonyms: G28UCM
UCM05 is a synthetic polyphenolic compound that has emerged as a significant area of interest in drug development due to its multifaceted inhibitory actions. Primarily recognized as a potent inhibitor of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis, this compound has demonstrated significant anti-cancer activity, particularly against HER2-positive breast cancer.[1][2] Further research has unveiled its capacity to inhibit the bacterial cell division protein FtsZ, conferring antibacterial properties.[1][3] More recently, this compound has been shown to possess antiviral capabilities, notably against Herpes Simplex Virus 2 (HSV-2).[4] This technical guide provides a comprehensive overview of the known properties, mechanisms of action, and experimental data related to this compound.
Physicochemical Properties
This compound is a crystalline solid with a molecular formula of C₂₄H₁₆O₁₀ and a molecular weight of 464.4 g/mol .[1] It exhibits limited solubility in aqueous solutions but is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1][5]
| Property | Value | Reference |
| CAS Number | 1094451-90-7 | [1] |
| Molecular Formula | C₂₄H₁₆O₁₀ | [1] |
| Molecular Weight | 464.4 g/mol | [1] |
| Appearance | Crystalline solid | [5] |
| Purity | ≥95% | [1] |
| UV/Vis (λmax) | 223, 288 nm | [1] |
| Solubility | DMF: 10 mg/mlDMSO: 5 mg/mlEthanol: 12 mg/mlEthanol:PBS (pH 7.2) (1:40): 0.02 mg/ml | [1][5] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Biological Activity and Mechanism of Action
This compound's biological effects stem from its ability to target at least two distinct proteins: human fatty acid synthase (FASN) and bacterial filamentous temperature-sensitive protein Z (FtsZ).
Anti-Cancer Activity: FASN Inhibition
This compound is a potent inhibitor of FASN, an enzyme that is overexpressed in many human cancers and is associated with poor prognosis.[6] By inhibiting FASN, this compound disrupts the synthesis of fatty acids, which are essential for membrane production, energy storage, and signaling molecule synthesis in rapidly proliferating cancer cells.
The anti-cancer effects of this compound are particularly pronounced in HER2-positive breast cancer cells. It has been shown to suppress the growth of human breast cancer cell lines, such as SK-BR-3, with an IC₅₀ of 21 µM.[1] Furthermore, this compound has demonstrated efficacy in anti-HER2 drug-resistant cell lines.[2]
The mechanism of action in cancer cells involves the downstream inhibition of key signaling pathways. Treatment with this compound leads to a reduction in the phosphorylation of HER2, Akt, and ERK1/2, ultimately inducing apoptosis, as evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP).[1]
Antibacterial Activity: FtsZ Inhibition
This compound also exhibits antibacterial properties by targeting FtsZ, a prokaryotic homolog of tubulin that is essential for bacterial cell division.[1][3] FtsZ polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins. This compound is believed to block the GTP-binding site of FtsZ, thereby preventing its polymerization and inhibiting bacterial cytokinesis.[1] This activity has been observed against Gram-positive bacteria such as Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 100 μM.[2] However, it shows a lack of activity against Gram-negative bacteria like E. coli.[2]
Antiviral Activity: Targeting HSV-2
A recent study has expanded the biological profile of this compound to include antiviral activity against Herpes Simplex Virus 2 (HSV-2).[4] The proposed mechanism involves a dual action: direct interaction with viral glycoproteins gB and gD, which disrupts the integrity of the viral envelope, and inhibition of viral replication by interfering with viral protein synthesis and fatty acid synthesis.[4] this compound was found to be effective against both wild-type and acyclovir-resistant HSV-2 strains in vitro and demonstrated a significant improvement in the survival rates of HSV-2-infected mice.[4] The study also noted that this compound treatment promoted the expression of type I interferon-related genes without triggering an inflammatory cytokine storm.[4]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the characterization of this compound.
FASN Activity Assay
The inhibitory effect of this compound on FASN activity is typically measured using a spectrophotometric assay. This method monitors the oxidation of NADPH, a cofactor in the fatty acid synthesis pathway, by measuring the decrease in absorbance at 340 nm.
Protocol:
-
Prepare a reaction mixture containing purified FASN enzyme, acetyl-CoA, and NADPH in a suitable buffer (e.g., potassium phosphate (B84403) buffer).
-
Add this compound at various concentrations to the reaction mixture and incubate for a specified time.
-
Initiate the reaction by adding malonyl-CoA.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADPH oxidation and determine the IC₅₀ value for this compound.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of this compound on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Seed cancer cells (e.g., SK-BR-3) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Western Blotting for Signaling Pathway Analysis
Western blotting is employed to analyze the effect of this compound on the phosphorylation status and expression levels of proteins in signaling pathways.
Protocol:
-
Treat cells with this compound for various time points.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-HER2, p-Akt, p-ERK, PARP, and their total protein counterparts).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound in a living organism is evaluated using xenograft models, typically in immunodeficient mice.
Protocol:
-
Inject human cancer cells (e.g., HER2+ breast cancer cells) subcutaneously into the flank of immunodeficient mice.
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound (e.g., intraperitoneally) to the treatment group at a specified dose and schedule. The control group receives the vehicle.
-
Monitor tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Antibacterial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) of this compound against bacteria is determined using broth microdilution methods.
Protocol:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing bacterial growth medium.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., B. subtilis).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Antiviral Plaque Reduction Assay
This assay is used to quantify the ability of this compound to inhibit the replication of a virus, such as HSV-2.
Protocol:
-
Seed susceptible host cells (e.g., Vero cells) in multi-well plates to form a confluent monolayer.
-
Pre-treat the cells with different concentrations of this compound.
-
Infect the cells with a known amount of virus.
-
After an adsorption period, remove the inoculum and overlay the cells with a medium containing this compound and a gelling agent (e.g., methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate the plates for a period sufficient for plaque formation.
-
Fix and stain the cells to visualize and count the plaques.
-
Calculate the percentage of plaque reduction compared to the untreated virus control to determine the inhibitory concentration.
Summary and Future Directions
This compound is a promising multi-target compound with a well-documented inhibitory profile against FASN and FtsZ, leading to potent anti-cancer and antibacterial activities. The recent discovery of its antiviral properties further broadens its therapeutic potential. The detailed mechanisms of action, particularly in the context of its antiviral effects, warrant further investigation. Future research should focus on optimizing the compound's structure to enhance its potency and selectivity, as well as on comprehensive preclinical studies to evaluate its safety and efficacy in various disease models. The logical relationship between its different activities could also be a subject of further studies.
References
- 1. Small molecule this compound inhibits HSV-2 infection via targeting viral glycoproteins and fatty acid synthase with potentiating antiviral immunity | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Bacterial Cell Division: A Binding Site-Centered Approach to the Most Promising Inhibitors of the Essential Protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
UCM05: A Multifaceted Therapeutic Agent Explored
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
UCM05 has emerged as a promising small molecule with therapeutic potential across multiple domains, including oncology, virology, and bacteriology. This technical guide synthesizes the current understanding of this compound, focusing on its core mechanisms of action as an inhibitor of Fatty Acid Synthase (FASN), the bacterial cell division protein FtsZ, and its impact on critical signaling pathways. This document provides a comprehensive overview of its preclinical data, detailed experimental methodologies, and visual representations of its molecular interactions to support further research and development efforts.
Introduction
This compound is a novel synthetic compound initially identified as a potent inhibitor of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancers and implicated in viral replication. Subsequent research has revealed its broader bioactivity, including the inhibition of the essential bacterial cell division protein FtsZ. This dual-target capability, coupled with its effects on key cellular signaling cascades, positions this compound as a versatile candidate for therapeutic development. This guide will delve into the technical details of its demonstrated anticancer, antiviral, and antibacterial properties.
Anticancer Activity: Targeting HER2+ Breast Cancer
This compound has shown significant promise as an anticancer agent, particularly in the context of HER2-positive breast cancer, including cell lines resistant to conventional anti-HER2 therapies.
Mechanism of Action
The primary anticancer mechanism of this compound is attributed to its potent inhibition of FASN. In cancer cells, FASN is a key enzyme responsible for the synthesis of fatty acids required for membrane formation, energy storage, and signaling molecule production. By inhibiting FASN, this compound disrupts these vital cellular processes, leading to apoptosis and a reduction in tumor cell proliferation.
Furthermore, this compound has been observed to modulate the HER2 signaling pathway. It reduces the phosphorylation of HER2 and downstream effectors such as Akt and ERK1/2, critical kinases that drive cell survival and proliferation in HER2+ breast cancer.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of this compound have been evaluated across various breast cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Line | Receptor Status | This compound IC50 (µM) | Reference |
| SK-BR-3 | HER2+ | 21 | [1] |
Further research is needed to establish a broader profile of this compound's cytotoxicity against a wider range of HER2+ and drug-resistant breast cancer cell lines.
Experimental Protocols
-
Cell Seeding: Plate breast cancer cells (e.g., SK-BR-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
-
Cell Lysis: Treat HER2+ breast cancer cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated HER2, Akt, and ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits FASN and HER2 phosphorylation, leading to apoptosis and reduced cell proliferation.
Caption: Workflow for Western Blot analysis of HER2 signaling proteins after this compound treatment.
Antiviral Activity: Targeting Herpes Simplex Virus 2 (HSV-2)
This compound has demonstrated notable efficacy against Herpes Simplex Virus 2 (HSV-2), including acyclovir-resistant strains, positioning it as a potential novel antiviral agent.[2][3]
Mechanism of Action
The antiviral activity of this compound against HSV-2 is multifactorial.[2][3] It has been shown to directly interact with and destroy the membrane integrity of viral particles by binding to the viral glycoproteins gB and gD, which are essential for viral entry into host cells.[2] Additionally, as a FASN inhibitor, this compound reduces viral replication by inhibiting the synthesis of fatty acids necessary for viral assembly and by suppressing viral protein synthesis.[2][3]
Quantitative Data: In Vitro Antiviral Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) of this compound in various cell lines infected with HSV-2.[2]
| Cell Line | This compound IC50 (µM) | This compound CC50 (µM) |
| Vero | 1.57 ± 0.6 | 32.58 ± 0.49 |
| HeLa | 3.67 ± 0.24 | 45.12 ± 1.5 |
| D407 | 2.89 ± 0.15 | 88.88 ± 2.2 |
| Beas-2B | 2.11 ± 0.31 | 63.47 ± 3.7 |
Experimental Protocols
-
Cell Seeding: Seed Vero cells in 24-well plates and grow to confluence.
-
Virus Infection: Infect the cell monolayers with HSV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour.
-
This compound Treatment: After infection, remove the viral inoculum and add an overlay medium containing various concentrations of this compound.
-
Incubation: Incubate the plates for 48-72 hours until plaques are visible.
-
Plaque Staining: Fix the cells with methanol (B129727) and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.
Antiviral Mechanism Diagram
References
UCM05: A Novel Inhibitor of Herpes Simplex Virus 2 (HSV-2)
A Technical Guide on the Antiviral Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antiviral properties of the small molecule UCM05 against Herpes Simplex Virus 2 (HSV-2). This compound has been identified as a potent inhibitor of HSV-2, including acyclovir-resistant strains, demonstrating a multi-faceted mechanism of action that presents a promising avenue for the development of new anti-herpetic therapies.[1][2] This document summarizes the key quantitative data, details the experimental protocols used in its evaluation, and visualizes its core mechanisms of action.
Quantitative Assessment of Antiviral Efficacy
The antiviral activity of this compound has been quantified through a series of in vitro and in vivo experiments. The key findings are summarized below, demonstrating its efficacy against both wild-type and drug-resistant HSV-2 strains, as well as its activity against other viruses.
Table 1: In Vitro Efficacy of this compound Against HSV-2
| Cell Line | Assay Type | Parameter | This compound Value | Acyclovir (ACV) Value |
| Vero | Plaque Reduction Assay | EC50 | 2.85 µM | 2.17 µM |
| Vero | Cytotoxicity Assay | CC50 | 114.2 µM | > 400 µM |
| Vero | Plaque Reduction Assay | Selectivity Index (SI) | 40.07 | > 184.33 |
*EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. *CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills half the cells in a culture. *SI (Selectivity Index): The ratio of CC50 to EC50, indicating the therapeutic window of a drug.
Table 2: Efficacy of this compound Against Acyclovir-Resistant HSV-2
| Virus Strain | Cell Line | Parameter | This compound Value | Acyclovir (ACV) Value |
| ACV-resistant HSV-2 | Vero | EC50 | 3.52 µM | 45.31 µM |
Table 3: In Vivo Efficacy of this compound in HSV-2 Infected Mice
| Treatment Group | Dosage | Survival Rate (12 days post-infection) | Mean Clinical Score |
| Control (PBS) | - | 0% | 4.5 |
| This compound | 15 mg/kg/d | 60% | 2.0 |
| This compound | 30 mg/kg/d | 80% | 1.0 |
Table 4: Efficacy of this compound Against Other Viruses
| Virus | Cell Line | Parameter | This compound Value |
| HSV-1 | Vero | EC50 | 4.13 µM |
| HIV-1 | TZM-bl | IC50 | 6.78 µM |
Detailed Experimental Protocols
The following sections detail the methodologies employed to evaluate the antiviral properties of this compound.
Cell Lines and Virus Strains
-
Cell Lines: Vero (African green monkey kidney epithelial), HeLa (human cervical cancer), Beas-2B (human bronchial epithelial), and D407 (human retinal pigment epithelial) cells were used for in vitro assays.[3] TZM-bl cells were utilized for HIV-1 experiments.[4]
-
Virus Strains: Wild-type HSV-2 (strain 333), an acyclovir-resistant HSV-2 strain, and HSV-1 were used in this research.[5] A replication-competent HIV-1SF162 was also used.[4]
In Vitro Antiviral Assays
-
Plaque Reduction Assay: To determine the EC50, confluent cell monolayers were infected with HSV-2 at a specific multiplicity of infection (MOI).[3] Following viral adsorption, the cells were overlaid with medium containing various concentrations of this compound and 1% methylcellulose. After incubation, the cells were fixed, stained, and the number of plaques was counted to determine the reduction in viral replication.[1]
-
Cytotoxicity Assay (MTT): Cell viability was assessed using the MTT assay. Cells were incubated with varying concentrations of this compound for a specified period. The MTT reagent was then added, and the resulting formazan (B1609692) crystals were solubilized. The absorbance was measured to determine the CC50.
-
Time-of-Addition Assay: To elucidate the stage of the viral life cycle affected by this compound, the compound (10 µM) was added at different time points relative to HSV-2 infection (MOI=1): before, during, or after infection.[6] The antiviral effect was then quantified by plaque reduction assay, Western blot, and RT-qPCR.[6]
-
Viral Attachment and Penetration Assays:
-
Attachment: Pre-cooled Vero cells were incubated with HSV-2 (MOI=10) and this compound (10 µM) at 4°C.[1] After washing, the cells were incubated at 37°C in fresh medium.[1]
-
Penetration: Vero cells were infected with HSV-2 (MOI=10) at 4°C to allow attachment. The cells were then shifted to 37°C in the presence of this compound to allow penetration.[1]
-
-
Western Blot Analysis: The expression levels of viral proteins such as VP16 and gD were analyzed by Western blot.[3] Cell lysates were subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
RT-qPCR Analysis: The levels of viral gene expression (e.g., VP16) were quantified using real-time quantitative PCR.[3] Total RNA was extracted, reverse transcribed to cDNA, and then subjected to qPCR with gene-specific primers.
In Vivo Mouse Model
-
Animal Model: Female BALB/c mice were used for the in vivo studies.[5]
-
Infection and Treatment: Mice were vaginally inoculated with HSV-2 (105 PFU).[5] Treatment with this compound (15 or 30 mg/kg/d) or a control (PBS) was administered intraperitoneally for 6 days.[5]
-
Evaluation: The mice were monitored daily for survival and clinical signs of disease for 12 days.[5] Viral titers in vaginal washes were determined by plaque assay, and viral DNA in vaginal tissue was quantified by RT-qPCR.[5]
Mechanism of Action and Visualizations
This compound exhibits a dual antiviral mechanism by directly targeting HSV-2 glycoproteins and by inhibiting fatty acid synthase (FASN), a crucial host enzyme for viral replication.[1]
Direct Viral Inhibition
This compound has been shown to directly bind to the viral glycoproteins gB and gD, which are essential for viral attachment and entry into host cells.[1] This interaction disrupts the integrity of the viral membrane, thereby inhibiting the initial stages of infection.[1]
Caption: this compound directly targets HSV-2 glycoproteins gB and gD.
Inhibition of Fatty Acid Synthesis Pathway
This compound is also an inhibitor of fatty acid synthase (FASN).[1] HSV-2 infection upregulates the fatty acid synthesis pathway in host cells to provide lipids necessary for viral replication and assembly. By inhibiting FASN, this compound reduces the synthesis of fatty acids, thereby suppressing viral protein synthesis and replication.[1][7]
Caption: this compound inhibits the FASN pathway, disrupting HSV-2 replication.
Experimental Workflow: Time-of-Addition Assay
The following diagram illustrates the experimental setup for the time-of-addition assay to determine the stage of the viral lifecycle targeted by this compound.
Caption: Workflow for the time-of-addition experiment.
Conclusion
The small molecule this compound demonstrates significant potential as a novel anti-HSV-2 therapeutic agent. Its dual mechanism of action, involving both direct inhibition of viral entry and disruption of essential host metabolic pathways, offers a promising strategy to combat HSV-2 infections, including those caused by acyclovir-resistant strains.[1] Furthermore, this compound has been shown to potentiate type I IFN-related gene expression without inducing an inflammatory cytokine storm.[1][8] Its efficacy in vivo, coupled with its activity against HSV-1 and in HIV-1/HSV-2 co-infections, underscores its potential for further preclinical and clinical development.[1][4]
References
- 1. Small molecule this compound inhibits HSV-2 infection via targeting viral glycoproteins and fatty acid synthase with potentiating antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule this compound inhibits HSV-2 infection via targeting viral glycoproteins and fatty acid synthase with potentiating antiviral immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
G28UCM: A Technical Guide to a Novel Fatty Acid Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
G28UCM, also known as UCM05, is a synthetic small molecule inhibitor of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis. Elevated FASN expression is a hallmark of many cancers, including breast cancer, and is associated with poor prognosis. G28UCM has demonstrated significant anti-cancer activity, particularly in HER2-positive breast cancer models, by inducing apoptosis and inhibiting critical cell signaling pathways. This technical guide provides a comprehensive overview of G28UCM, including its chemical properties, mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Chemical Identity and Structure
G28UCM is a polyphenolic compound with the formal name 3,4,5-trihydroxy-benzoic acid 1,1'-(1,3-naphthalenediyl) ester. Its chemical structure and key properties are summarized below.
| Property | Value |
| Synonym | This compound |
| Formal Name | 3,4,5-trihydroxy-benzoic acid 1,1'-(1,3-naphthalenediyl) ester |
| Molecular Formula | C₂₄H₁₆O₁₀ |
| Molecular Weight | 464.4 g/mol |
| CAS Number | 1094451-90-7 |
| SMILES | OC1=C(O)C(O)=CC(C(OC2=CC(C=CC=C3)=C3C(OC(C4=CC(O)=C(O)C(O)=C4)=O)=C2)=O)=C1 |
| InChI | InChI=1S/C24H16O10/c25-16-6-12(7-17(26)21(16)29)23(31)33-14-5-11-3-1-2-4-15(11)20(10-14)34-24(32)13-8-18(27)22(30)19(28)9-13/h1-10,25-30H |
Mechanism of Action
G28UCM exerts its anti-cancer effects primarily through the inhibition of fatty acid synthase (FASN). FASN is a critical enzyme for the synthesis of fatty acids, which are essential for membrane production, energy storage, and signaling molecule synthesis in rapidly proliferating cancer cells.
The inhibition of FASN by G28UCM in cancer cells, particularly in HER2-positive breast cancer, leads to a cascade of downstream effects:
-
Induction of Apoptosis: FASN inhibition disrupts lipid metabolism, leading to an accumulation of toxic intermediates and ultimately triggering programmed cell death (apoptosis). This is evidenced by the cleavage of poly-ADP-ribose polymerase (PARP), a hallmark of apoptosis.[1]
-
Downregulation of HER2 Signaling Pathway: G28UCM treatment results in a decrease in the phosphorylation of key proteins in the HER2 signaling pathway, including HER2 itself, protein kinase B (Akt), and extracellular signal-regulated kinase (ERK1/2).[1] This pathway is a major driver of cell proliferation, survival, and differentiation in HER2-positive cancers.
The interplay between FASN and the HER2 pathway is a critical aspect of G28UCM's mechanism. FASN activity is linked to the stability and signaling of HER2, and its inhibition disrupts this oncogenic signaling network.
Caption: G28UCM inhibits FASN, leading to apoptosis and downregulation of the HER2 signaling pathway.
Quantitative Data
The anti-cancer activity of G28UCM has been quantified in various studies. The following tables summarize key findings.
Table 1: In Vitro Cytotoxicity of G28UCM
| Cell Line | Cancer Type | Resistance Profile | IC₃₀ (µM) | Reference |
| AU565 | Breast Cancer (HER2+) | Parental | 22 ± 7 | [2] |
| AU565TR | Breast Cancer (HER2+) | Trastuzumab-resistant | 24 ± 8 | [2] |
| AU565LR | Breast Cancer (HER2+) | Lapatinib-resistant | 17 ± 2 | [2] |
Table 2: In Vivo Efficacy of G28UCM in a Xenograft Model
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| Nude mice xenograft | BT474 (Breast, HER2+) | G28UCM | Reduced tumor size in 5 out of 14 mice | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving G28UCM, based on published literature and standard laboratory practices.
Cell Viability Assay (MTT Assay)
This protocol is a representative method for assessing the cytotoxic effects of G28UCM on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., AU565)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
G28UCM stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of G28UCM in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the G28UCM dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₃₀/IC₅₀ values.
Western Blot Analysis
This protocol describes a general procedure for analyzing protein expression and phosphorylation status following G28UCM treatment.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FASN, anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in lysis buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
In Vivo Xenograft Study
This protocol outlines a representative procedure for evaluating the in vivo anti-tumor efficacy of G28UCM. All animal experiments should be conducted in accordance with institutional guidelines.
Materials:
-
Immunocompromised mice (e.g., female athymic nude mice, 4-6 weeks old)
-
Breast cancer cells (e.g., BT474)
-
Matrigel (optional)
-
G28UCM formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5 x 10⁶ BT474 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer G28UCM (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Caption: Workflow for an in vivo xenograft study to evaluate the efficacy of G28UCM.
FASN Activity Assay
This is a representative spectrophotometric assay to measure FASN activity by monitoring the oxidation of NADPH.
Materials:
-
Purified FASN or cell lysates containing FASN
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA and 1 mM DTT)
-
Acetyl-CoA solution
-
Malonyl-CoA solution
-
NADPH solution
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, acetyl-CoA, and NADPH in a cuvette.
-
Add the FASN-containing sample (purified enzyme or cell lysate) to the reaction mixture.
-
To measure the inhibitory effect of G28UCM, pre-incubate the FASN sample with various concentrations of G28UCM before adding it to the reaction mixture.
-
Initiate the reaction by adding malonyl-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the rate of NADPH oxidation to determine FASN activity. The specific activity is typically expressed as nmol of NADPH oxidized per minute per mg of protein.
Conclusion
G28UCM is a promising FASN inhibitor with potent anti-cancer activity, particularly in HER2-positive breast cancer. Its mechanism of action, involving the dual inhibition of FASN and the HER2 signaling pathway, makes it an attractive candidate for further preclinical and clinical development. The experimental protocols provided in this guide offer a framework for researchers to investigate the therapeutic potential of G28UCM and similar FASN inhibitors. Further research is warranted to explore its efficacy in other cancer types and to identify potential biomarkers for predicting treatment response.
References
Methodological & Application
UCM05 In Vitro Assay Protocol for Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
UCM05, also known as G28UCM, is a potent and selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1] Elevated FASN expression is a common feature in many human cancers and is associated with tumor growth, proliferation, and survival. This compound has demonstrated significant anti-cancer activity, particularly against HER2-positive (HER2+) breast cancer cell lines, including those resistant to anti-HER2 therapies.[1] The mechanism of action of this compound involves the inhibition of FASN, which leads to a reduction in the phosphorylation of key signaling proteins such as HER2, Akt, and ERK1/2, ultimately resulting in decreased cell viability and induction of apoptosis.[1] These application notes provide detailed protocols for the in vitro evaluation of this compound's anti-cancer effects.
Materials and Reagents
Cell Lines
-
HER2-Positive Breast Cancer: SK-BR-3, BT-474
-
HER2-Negative Breast Cancer (Control): MCF-7, MDA-MB-231
-
Normal Human Cell Line (Control): MCF-10A (non-tumorigenic breast epithelial cells)
Reagents
-
This compound (powder, ≥95% purity)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Appropriate cell culture medium (e.g., McCoy's 5A for SK-BR-3, RPMI-1640 for BT-474, DMEM for MCF-7, MDA-MB-231, and MCF-10A)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Primary antibodies:
-
Rabbit anti-FASN
-
Rabbit anti-phospho-HER2 (Tyr1248)
-
Rabbit anti-HER2 (total)
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (total)
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2) (total)
-
Rabbit anti-PARP
-
Mouse anti-β-actin
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
Experimental Protocols
This compound Stock Solution Preparation
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of this compound powder in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Culture
-
Culture all cell lines in their recommended growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Include a DMSO vehicle control (at the same final concentration as the highest this compound treatment).
-
Replace the existing medium with the this compound-containing medium or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 48 hours. Include a vehicle control.
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Western Blot Analysis
This technique is used to detect changes in protein expression and phosphorylation levels.
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations and time points (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Data Presentation
Quantitative data from the in vitro assays should be summarized in a clear and structured format for easy comparison.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Type | This compound IC50 (µM) after 72h |
| SK-BR-3 | HER2-Positive Breast Cancer | 21[1] |
| BT-474 | HER2-Positive Breast Cancer | Data to be determined |
| MCF-7 | HER2-Negative Breast Cancer | Data to be determined |
| MDA-MB-231 | HER2-Negative Breast Cancer | Data to be determined |
| MCF-10A | Non-tumorigenic Breast | Data to be determined |
Table 2: Apoptosis Induction by this compound in SK-BR-3 Cells (48h Treatment)
| This compound Concentration | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| 10 µM | Data to be determined | Data to be determined | Data to be determined |
| 21 µM (IC50) | Data to be determined | Data to be determined | Data to be determined |
| 42 µM (2x IC50) | Data to be determined | Data to be determined | Data to be determined |
Table 3: Effect of this compound on Protein Phosphorylation in SK-BR-3 Cells (24h Treatment)
| Treatment | p-HER2/Total HER2 Ratio | p-Akt/Total Akt Ratio | p-ERK1/2/Total ERK1/2 Ratio |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (21 µM) | Data to be determined | Data to be determined | Data to be determined |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro evaluation of this compound.
This compound Signaling Pathway in HER2+ Cancer Cells
Caption: Hypothesized signaling pathway of this compound in HER2+ cancer cells.
References
Application Notes and Protocols for U.S.M.05 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing UCM05, a small molecule inhibitor of Fatty Acid Synthase (FASN) and Filamentous temperature-sensitive protein Z (FtsZ), in various cell culture experiments. This compound has demonstrated significant potential in both anti-cancer and anti-viral research.[1][2][3]
This compound Overview:
-
Synonym: G28UCM[4]
-
Molecular Formula: C₂₄H₁₆O₁₀[4]
-
Molecular Weight: 464.4 g/mol [4]
-
Appearance: Crystalline solid[4]
-
Storage: Store at -20°C for long-term stability (≥4 years).[4]
Mechanism of Action:
This compound exhibits a dual mechanism of action by inhibiting two key enzymes:
-
Fatty Acid Synthase (FASN): FASN is a critical enzyme in the de novo synthesis of fatty acids. In many cancer cells, FASN is overexpressed and plays a vital role in providing lipids for membrane formation, signaling molecules, and energy storage. By inhibiting FASN, this compound disrupts these processes, leading to anti-proliferative and apoptotic effects in cancer cells.[1][2] FASN inhibition can also impact viral replication by limiting the lipids necessary for viral assembly and budding.[1][2]
-
Filamentous temperature-sensitive protein Z (FtsZ): FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. While this application note focuses on mammalian cell culture, the inhibitory effect on FtsZ highlights this compound's broader biological activity.[1][2]
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the reported cytotoxic and anti-viral concentrations of this compound across various cell lines.
Table 1: Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | IC₅₀ Value | Reference |
| SK-BR-3 | Human Breast Cancer | 21 µM | [4] |
| HER2+ Breast Cancer Xenografts | Breast Cancer | Efficacy demonstrated | [1][2] |
Table 2: Anti-Viral Activity of this compound (HSV-2)
| Cell Line | Cell Type | IC₅₀ Value (µM) | CC₅₀ Value (µM) | Treatment Index (TI) | Reference |
| Vero | Monkey Kidney Epithelial | 1.57 ± 0.6 | >31.4 | >20 | [1] |
| HeLa | Human Cervical Cancer | 2.89 ± 0.45 | >57.8 | >20 | [1] |
| D407 | Human Retinal Pigment Epithelial | 3.67 ± 0.24 | >73.4 | >20 | [1] |
| BEAS-2B | Human Bronchial Epithelial | 2.15 ± 0.38 | >43 | >20 | [1] |
Signaling Pathways and Experimental Workflow Diagrams
Caption: this compound Anti-Cancer Signaling Pathway.
Caption: this compound Anti-Viral Mechanism of Action.
References
- 1. Small molecule this compound inhibits HSV-2 infection via targeting viral glycoproteins and fatty acid synthase with potentiating antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule this compound inhibits HSV-2 infection via targeting viral glycoproteins and fatty acid synthase with potentiating antiviral immunity | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for UCM05 in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM05 is a potent small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway. Upregulation of FASN is a known hallmark of many cancers, including breast cancer, and is associated with poor prognosis. By inhibiting FASN, this compound has demonstrated significant anticancer properties. It has been shown to suppress the growth of human breast cancer cell lines, particularly those that are HER2-positive. Furthermore, this compound has exhibited antiviral activity, notably against Herpes Simplex Virus 2 (HSV-2), by interfering with viral entry and replication. This document provides detailed information on the solubility of this compound in common laboratory solvents, protocols for its use in key experiments, and an overview of the signaling pathways it modulates.
Physicochemical Properties and Solubility
This compound is supplied as a crystalline solid and is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethyl formamide. It is sparingly soluble in aqueous buffers. For experiments requiring aqueous solutions, it is recommended to first dissolve this compound in ethanol and then dilute with the aqueous buffer of choice.
Table 1: Solubility of this compound
| Solvent | Solubility (approx.) |
| Ethanol | 12 mg/mL |
| DMSO | 5 mg/mL |
| Dimethyl Formamide | 10 mg/mL |
| 1:40 Ethanol:PBS (pH 7.2) | 0.02 mg/mL[1] |
Note: It is recommended to purge organic solvents with an inert gas before dissolving this compound. Aqueous solutions are not recommended for storage for more than one day.[1]
Biological Activity and Efficacy
This compound has demonstrated efficacy as both an anticancer and antiviral agent. Its primary mechanism of action is the inhibition of Fatty Acid Synthase.
Anticancer Activity
This compound strongly suppresses the growth of human breast cancer cell lines.[1]
Table 2: Anticancer Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| SK-BR-3 | Breast Cancer (HER2+) | 21 |
Antiviral Activity
This compound has been shown to effectively inhibit Herpes Simplex Virus 2 (HSV-2) replication.
Table 3: Antiviral Efficacy of this compound against HSV-2
| Cell Line | CC50 (µM) | IC50 (µM) |
| Vero | 88.88 ± 2.2 | 3.67 ± 0.24 |
| HeLa | 32.58 ± 0.49 | 1.57 ± 0.6 |
| D407 | 79.33 ± 1.5 | 2.55 ± 0.15 |
| Beas-2B | 67.43 ± 1.8 | 2.91 ± 0.33 |
CC50 (Half-maximal cytotoxic concentration) and IC50 (Half-maximal inhibitory concentration) were determined by MTT and RT-qPCR assays, respectively.
Signaling Pathways
This compound exerts its biological effects by modulating key signaling pathways involved in cancer cell proliferation and viral replication.
FASN Inhibition and Downstream Effects in Cancer
This compound directly inhibits FASN, leading to a reduction in the synthesis of fatty acids necessary for rapid cell proliferation and survival. This inhibition also impacts downstream signaling pathways that are often dysregulated in cancer, such as the HER2/PI3K/Akt/ERK pathway.
Caption: this compound inhibits FASN, blocking fatty acid synthesis and subsequent cancer cell growth.
Modulation of HER2 Signaling Pathway
In HER2-positive breast cancer cells, FASN is often co-expressed with HER2. Inhibition of FASN by this compound has been shown to reduce the phosphorylation of key downstream effectors in the HER2 signaling cascade, including Akt and ERK1/2.
Caption: this compound inhibits FASN, leading to reduced phosphorylation of Akt and ERK1/2.
Experimental Protocols
Preparation of this compound Stock Solutions
-
For DMSO or Ethanol Stocks:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired concentration (e.g., 5 mg/mL for DMSO, 12 mg/mL for ethanol).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C in a light-protected container.
-
-
For Aqueous Working Solutions:
-
Thaw the ethanol stock solution of this compound.
-
Dilute the stock solution with the desired aqueous buffer (e.g., PBS or cell culture medium) to the final working concentration.
-
Ensure the final concentration of ethanol is compatible with the experimental system and below cytotoxic levels.
-
Use the freshly prepared aqueous solution immediately.
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
This compound stock solution
-
96-well flat-bottom plates
-
Appropriate cancer cell line and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration).
-
Incubate the plate for 48 to 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
FASN Activity Assay (Spectrophotometric)
This protocol measures FASN activity by monitoring the oxidation of NADPH at 340 nm.
Materials:
-
Purified FASN or cell lysate containing FASN
-
This compound stock solution
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 6.5, 1 mM EDTA, 1 mM DTT)
-
Acetyl-CoA solution
-
Malonyl-CoA solution
-
NADPH solution
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, acetyl-CoA, and NADPH in each well or cuvette.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Add the purified FASN or cell lysate to the mixture and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the reaction by adding malonyl-CoA.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the rate of NADPH oxidation for each this compound concentration.
-
Determine the inhibitory effect of this compound on FASN activity.
Plaque Reduction Assay for Antiviral Activity
This assay determines the ability of this compound to inhibit the formation of viral plaques.
Materials:
-
Confluent monolayer of susceptible cells (e.g., Vero cells) in 6-well plates
-
HSV-2 viral stock of known titer
-
This compound stock solution
-
Culture medium (e.g., DMEM) with 2% FBS
-
Overlay medium (e.g., culture medium with 1% methylcellulose)
-
Crystal violet staining solution (0.5% crystal violet in 20% ethanol)
Protocol:
-
Grow Vero cells to a confluent monolayer in 6-well plates.
-
Prepare serial dilutions of the HSV-2 stock to achieve approximately 100 plaque-forming units (PFU) per well.
-
Pre-incubate the viral dilutions with an equal volume of various concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Wash the cell monolayers with PBS and infect with 200 µL of the virus-UCM05 mixture.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and wash the cells with PBS.
-
Add 2 mL of overlay medium containing the corresponding concentration of this compound to each well.
-
Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until plaques are visible.
-
Fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the vehicle control.
Safety Precautions
This compound should be handled as a potentially hazardous material. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. All procedures should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Application Notes and Protocols for UCM05 in Herpes Simplex Virus 2 (HSV-2) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herpes Simplex Virus 2 (HSV-2), a prevalent human pathogen, is the primary cause of genital herpes. The emergence of drug-resistant strains necessitates the development of novel antiviral therapeutics.[1][2][3] The small molecule UCM05 has been identified as a potent inhibitor of HSV-2, including acyclovir-resistant strains, demonstrating a dual antiviral mechanism of action.[1][2] this compound directly targets the viral envelope and modulates host cell metabolic pathways to suppress viral replication.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in HSV-2 research, based on published findings.
Mechanism of Action
This compound exhibits a multi-pronged approach to inhibiting HSV-2 infection:
-
Disruption of Viral Membrane Integrity: this compound directly interacts with and disrupts the envelope of HSV-2 particles.[1] This action is mediated through binding to viral glycoproteins gB and gD, which are crucial for viral entry into host cells.[1] This disruption physically damages the virion, reducing its infectivity.[4]
-
Inhibition of Fatty Acid Synthase (FASN): this compound is a known inhibitor of FASN, a key enzyme in the fatty acid synthesis pathway.[1][2] HSV-2 replication is dependent on host cell lipid metabolism. By inhibiting FASN, this compound curtails the synthesis of fatty acids essential for viral replication and assembly.[1][5]
-
Suppression of Viral Protein Synthesis: Treatment with this compound leads to a reduction in the expression of key viral proteins, including the early gene product ICP8 and late gene products gD and VP16.[1][4] This indicates that this compound interferes with the viral replication cycle at the level of gene expression.[1]
-
Modulation of Host Immune Response: this compound promotes the expression of Type I interferon-related genes, such as IFN-β, ISG15, and STAT2, which are critical for the innate antiviral response.[1][6] Importantly, it achieves this without inducing an inflammatory cytokine storm, suggesting a favorable immunomodulatory profile.[1][6]
Quantitative Data Summary
The antiviral activity of this compound against HSV-2 has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
In Vitro Efficacy of this compound against HSV-2
| Cell Line | Virus Strain | Assay | Parameter | Value | Reference |
| Hela | Wild-type HSV-2 | Plaque Reduction | IC50 | < 5 µM | [1] |
| Vero | Wild-type HSV-2 | Plaque Reduction | IC50 | < 5 µM | [1] |
| D407 | Wild-type HSV-2 | Plaque Reduction | IC50 | < 5 µM | [1] |
| BEAS-2B | Wild-type HSV-2 | Plaque Reduction | IC50 | < 5 µM | [1] |
| Hela | ACV-resistant HSV-2 | Plaque Reduction | IC50 | < 5 µM | [1] |
| Vero | ACV-resistant HSV-2 | Plaque Reduction | IC50 | < 5 µM | [1] |
| D407 | ACV-resistant HSV-2 | Plaque Reduction | IC50 | < 5 µM | [1] |
| BEAS-2B | ACV-resistant HSV-2 | Plaque Reduction | IC50 | < 5 µM | [1] |
| Multiple | Wild-type & ACV-R | Cytotoxicity | CC50 | > 100 µM | [1] |
| Multiple | Wild-type & ACV-R | - | Therapeutic Index (TI) | > 20 | [1] |
In Vivo Efficacy of this compound in HSV-2 Infected Mice
| Treatment Group | Parameter | Result | Reference |
| This compound (15 mg/kg/d) | Survival Rate | Significantly increased vs. untreated | [7] |
| This compound (30 mg/kg/d) | Survival Rate | Significantly increased vs. untreated | [7] |
| This compound (dose-dependent) | Viral Titer in Vaginal Lavage | Significant reduction vs. untreated | [1][7] |
| This compound | Viral DNA in Vagina | Significant reduction vs. untreated | [1][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Vero cells (or other susceptible cell lines like Hela, D407, BEAS-2B)
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
HSV-2 stock (wild-type or resistant strains)
-
This compound stock solution
-
1% Methylcellulose (B11928114) overlay medium
-
Crystal Violet staining solution (0.5% crystal violet in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Seed Vero cells in 12-well plates and grow to 90-100% confluency.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Pre-incubate the virus (at a concentration to yield 50-100 plaques/well) with an equal volume of the this compound dilutions or vehicle control (DMSO) for 1 hour at room temperature.[1]
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with 200 µL of the virus-UCM05 mixture for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
After the adsorption period, remove the inoculum and wash the cells gently with PBS.
-
Overlay the cells with 1 mL of 1% methylcellulose medium containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
After incubation, remove the overlay and stain the cells with Crystal Violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well. The IC50 is calculated as the concentration of this compound that reduces the plaque number by 50% compared to the virus control.
Viral Attachment and Penetration Assays
These assays help to determine at which stage of viral entry this compound exerts its inhibitory effect.
Viral Attachment Assay:
-
Grow Vero cells to confluency in 12-well plates and pre-cool at 4°C for 1 hour.[1]
-
Add HSV-2 (MOI = 10) mixed with this compound (e.g., 10 µM) or DMSO to the cells.[1]
-
Incubate at 4°C for 1 hour to allow for viral attachment but not penetration.[1]
-
Remove the inoculum and wash the cells three times with cold PBS to remove unbound virus.[1]
-
Add fresh, drug-free DMEM with 2% FBS and incubate at 37°C for 24 hours.[1]
-
Collect cell lysates for analysis of viral protein expression (e.g., gD) by Western blot or viral DNA by RT-qPCR.[1]
Viral Penetration Assay:
-
Pre-chill Vero cells at 4°C for 1 hour and then infect with HSV-2 (MOI = 10) for 1 hour at 4°C to allow attachment.[1]
-
Wash the cells with cold PBS to remove unbound virus.
-
Add pre-warmed medium containing this compound (e.g., 10 µM) or DMSO and shift the temperature to 37°C for 1 hour to allow penetration.[1]
-
After 1 hour, inactivate any remaining extracellular virus by washing with a low pH citrate (B86180) buffer.
-
Replace with fresh, drug-free medium and incubate for 24 hours at 37°C.[1]
-
Analyze viral protein or DNA levels as in the attachment assay.[1]
Western Blot Analysis for Viral Proteins
This technique is used to detect and quantify the expression of specific viral proteins.
Protocol:
-
Infect cells (e.g., D407) with HSV-2 (MOI = 5 or 10) in the presence or absence of this compound for the desired time (e.g., 24 hours).[5][8]
-
Wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against viral proteins (e.g., gD, VP16, ICP8) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Real-Time Quantitative PCR (RT-qPCR) for Viral DNA
This method quantifies the number of viral DNA copies.
Protocol:
-
Infect cells with HSV-2 in the presence or absence of this compound.
-
At the desired time post-infection, harvest the cells and extract total DNA using a commercial kit.
-
Perform RT-qPCR using primers and a probe specific for a viral gene (e.g., VP16).[8]
-
Use a standard curve of a plasmid containing the target viral gene to quantify the absolute copy number.
-
Normalize the viral DNA copy number to a host housekeeping gene (e.g., GAPDH) to account for variations in cell number and DNA extraction efficiency.
Visualizations
This compound Mechanism of Action against HSV-2
Caption: Dual antiviral mechanism of this compound against HSV-2.
Experimental Workflow for In Vitro Antiviral Assays
Caption: Workflow for evaluating this compound antiviral activity in vitro.
This compound-Modulated Signaling Pathway
Caption: Signaling pathways modulated by this compound during HSV-2 infection.
References
- 1. Small molecule this compound inhibits HSV-2 infection via targeting viral glycoproteins and fatty acid synthase with potentiating antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule this compound inhibits HSV-2 infection via targeting viral glycoproteins and fatty acid synthase with potentiating antiviral immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis Following UCM05 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM05 is a small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][2] Overexpression of FASN is a known characteristic of many cancers, including HER2-positive breast cancer, and is associated with tumor progression and resistance to therapy.[3][4] this compound has demonstrated anti-tumor activity, particularly in HER2-positive breast cancer models, by disrupting critical cellular signaling pathways.[4][5] Western blot analysis is an essential technique to elucidate the molecular mechanisms of this compound by quantifying changes in protein expression and phosphorylation status within these pathways.
These application notes provide detailed protocols for performing Western blot analysis to assess the effects of this compound treatment on key signaling proteins. The presented data and methodologies are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound and other FASN inhibitors.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize quantitative data from Western blot analyses following treatment with FASN inhibitors. This data, derived from densitometric analysis of Western blot bands, illustrates the expected dose-dependent effects on key proteins in relevant signaling pathways. It is recommended to perform at least three independent experiments for precise quantification.
Table 1: Effect of this compound (G28UCM) on HER2 Signaling Pathway in HER2+ Breast Cancer Xenografts
| Treatment Group | p-HER2/Total HER2 (Fold Change) | p-Akt/Total Akt (Fold Change) | p-ERK1/2/Total ERK1/2 (Fold Change) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| G28UCM (40 mg/kg/day) | ↓ (decrease observed) | ↓ (decrease observed) | ↓ (decrease observed) |
Note: Data is based on qualitative analysis of Western blots from Puig et al. (2011) and indicates a decrease in the phosphorylated forms of these proteins in responding tumors.[4][6] Quantitative fold changes would require densitometric analysis of these published blots or new experiments.
Table 2: Cytotoxicity of this compound (G28UCM) in HER2+ Breast Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| SK-BR-3 | This compound | 21 |
| AU565 (Parental) | G28UCM | 22 ± 7 |
| AU565 (Trastuzumab-Resistant) | G28UCM | 24 ± 8 |
| AU565 (Lapatinib-Resistant) | G28UCM | 17 ± 2 |
Data from Puig et al. (2011) and Cayman Chemical product information.[4][7]
Signaling Pathways and Experimental Workflow
Diagram 1: FASN Inhibition by this compound and Downstream Signaling
Caption: this compound inhibits FASN, affecting downstream oncogenic signaling pathways.
Diagram 2: Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of this compound-treated cells.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is designed for adherent HER2-positive breast cancer cell lines such as SK-BR-3 or BT-474.
Materials:
-
HER2-positive breast cancer cell line (e.g., SK-BR-3, BT-474)
-
Appropriate cell culture medium (e.g., McCoy's 5A for SK-BR-3, RPMI-1640 for BT-474) with supplements (10% FBS, 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)[8]
-
6-well or 10 cm culture plates
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Seed cells in culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare fresh dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20 µM).
-
Include a vehicle-only control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the existing medium from the cells and replace it with the this compound-containing or vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protein Extraction and Quantification
Materials:
-
RIPA lysis buffer (Radioimmunoprecipitation assay buffer)
-
Protease and phosphatase inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
Procedure:
-
After treatment, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well (e.g., 100 µL for a 6-well plate).[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
Western Blotting
Materials:
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix 20-30 µg of total protein from each sample with an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples into the wells of an SDS-PAGE gel. Include a molecular weight marker. Run the gel according to the manufacturer's recommendations (e.g., 1-2 hours at 100V).[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[10]
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system.[11]
Table 3: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Recommended Dilution | Supplier (Example) |
| FASN | 1:1000 | Cell Signaling Technology |
| HER2/ErbB2 | 1:1000 | Cell Signaling Technology[12] |
| Phospho-HER2 (Tyr1248) | 1:1000 | Cell Signaling Technology |
| Akt | 1:1000 | Cell Signaling Technology |
| Phospho-Akt (Ser473) | 1:1000 | Cell Signaling Technology |
| mTOR | 1:1000 | Cell Signaling Technology |
| Phospho-mTOR (Ser2448) | 1:1000 | Cell Signaling Technology |
| β-catenin | 1:1000 | Cell Signaling Technology |
| c-Myc | 1:1000 | Cell Signaling Technology |
| β-actin (Loading Control) | 1:5000 | Sigma-Aldrich |
| GAPDH (Loading Control) | 1:5000 | Cell Signaling Technology |
Quantitative Data Analysis
-
Image Acquisition: Capture the Western blot images using a digital imager, ensuring that the signal is within the linear dynamic range and not saturated.[13]
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for each protein of interest.
-
Normalization: Normalize the intensity of the target protein band to the intensity of the corresponding loading control band (e.g., β-actin or GAPDH) in the same lane.[13]
-
Relative Quantification: For phosphorylation analysis, calculate the ratio of the phosphorylated protein to the total protein. Express the results as a fold change relative to the vehicle-treated control.
Conclusion
The protocols and data presented here provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of this compound treatment. By quantifying changes in key proteins within the FASN and HER2 signaling pathways, researchers can gain valuable insights into the mechanism of action of this and other FASN inhibitors, facilitating their development as potential cancer therapeutics. Adherence to detailed and consistent protocols is crucial for generating reliable and reproducible quantitative data.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. Dual Fatty Acid Synthase and HER2 Signaling Blockade Shows Marked Antitumor Activity against Breast Cancer Models Resistant to Anti-HER2 Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel inhibitor of fatty acid synthase shows activity against HER2+ breast cancer xenografts and is active in anti-HER2 drug-resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Fatty acid synthase phosphorylation: a novel therapeutic target in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HER2/ErbB2 (29D8) Rabbit Monoclonal Antibody (#2165) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. LabXchange [labxchange.org]
Application Notes and Protocols for the Experimental Use of UCM05 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM05 is a novel small molecule inhibitor of Fatty Acid Synthase (FASN), an enzyme overexpressed in various cancers, including HER2-positive breast cancer.[1][2][3] FASN is a key enzyme in the de novo synthesis of fatty acids, and its inhibition has been shown to induce apoptosis in cancer cells. In HER2-positive breast cancer, FASN expression is linked to the HER2 signaling pathway.[1][3] Preclinical studies using xenograft models have demonstrated the potential of this compound as an anti-cancer agent, particularly in HER2-positive breast carcinomas. These application notes provide a summary of the key findings and detailed protocols for the experimental use of this compound in a HER2+ breast cancer xenograft model.
Mechanism of Action
This compound exerts its anticancer effects by inhibiting FASN, which in turn impacts the HER2 signaling pathway. This inhibition leads to a downstream reduction in the phosphorylation of key signaling proteins such as HER2, protein kinase B (AKT), and extracellular signal-regulated kinase (ERK1/2).[1][2][3] The disruption of these pathways ultimately results in the induction of apoptosis in cancer cells.
Caption: this compound inhibits FASN, disrupting the HER2 signaling pathway and inducing apoptosis.
Experimental Data from HER2+ Breast Cancer Xenograft Model
The anti-tumor efficacy of this compound was evaluated in a xenograft model established with the FASN+ and HER2+ human breast carcinoma cell line, BT474.[1]
Quantitative Data Summary
| Parameter | Control Group (Vehicle) | This compound-Treated Group |
| Number of Animals | 9-10 female mice | 14 female mice |
| Cell Line | BT474 | BT474 |
| Dosage | Vehicle | 40 mg/kg |
| Administration | Daily i.p. injection | Daily i.p. injection |
| Treatment Duration | 45 days | 45 days |
| Tumor Response | Progressive tumor growth | Reduced tumor size in 5 out of 14 animals |
| Toxicity | Not reported | No significant toxicities or weight loss observed |
Data synthesized from a study on a novel FASN inhibitor.[1][2][3]
Detailed Experimental Protocols
Cell Culture and Preparation
-
Cell Line: BT474 (HER2+/FASN+ human breast carcinoma).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter. Resuspend the cells in a 1:1 mixture of culture medium and Matrigel at a final concentration of 10 x 10^6 cells per injection volume.[1]
Xenograft Tumor Establishment
-
Animal Model: Female immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.
-
Acclimatization: Allow animals to acclimatize for at least one week before any experimental procedures.
-
Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Subcutaneously inject 10 x 10^6 BT474 cells suspended in Matrigel into the flank of each mouse.[1]
-
Monitor the animals for tumor growth.
-
Caption: Workflow for the establishment and treatment of BT474 xenografts.
This compound Treatment Protocol
-
Tumor Growth: Allow tumors to reach a size of 150-250 mm^3 before initiating treatment.[1]
-
Grouping: Randomly assign animals to a control group and a this compound-treated group.
-
Drug Preparation: Prepare this compound solution for intraperitoneal (i.p.) injection. The vehicle used for the control group should be identical to the solvent used for this compound.
-
Administration:
-
This compound Group: Administer this compound at a dose of 40 mg/kg via daily i.p. injection.[1]
-
Control Group: Administer an equivalent volume of the vehicle via daily i.p. injection.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Monitor animal body weight and overall health status throughout the experiment.
-
Endpoint Analysis
-
Euthanasia: At the end of the 45-day treatment period, euthanize the animals according to institutional guidelines.
-
Tumor Excision and Analysis:
-
Excise the tumors and record their final weight and volume.
-
Divide the tumor tissue for various analyses:
-
Histology: Fix a portion in 10% neutral buffered formalin for paraffin (B1166041) embedding and subsequent H&E staining and immunohistochemistry (e.g., for Ki-67 to assess proliferation).
-
Western Blot Analysis: Snap-freeze a portion in liquid nitrogen and store at -80°C for subsequent protein extraction and analysis of FASN, p-HER2, p-AKT, and p-ERK1/2 levels.[1][2][3]
-
Apoptosis Assays: Analyze markers of apoptosis, such as cleaved PARP, by Western blot or other relevant assays.[2][3]
-
-
Concluding Remarks
The experimental use of this compound in HER2-positive breast cancer xenograft models has provided promising preclinical data supporting its potential as a therapeutic agent. The protocols outlined above provide a framework for conducting similar in vivo studies to further investigate the efficacy and mechanism of action of this compound and other FASN inhibitors. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for the evaluation of novel anti-cancer compounds.
References
- 1. A novel inhibitor of fatty acid synthase shows activity against HER2+ breast cancer xenografts and is active in anti-HER2 drug-resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel inhibitor of fatty acid synthase shows activity against HER2+ breast cancer xenografts and is active in anti-HER2 drug-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UCM05 Treatment on SK-BR-3 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The SK-BR-3 cell line is a well-established model for HER2-positive breast cancer, characterized by the overexpression of the Human Epidermal Growth Factor Receptor 2 (HER2). This overexpression drives tumor growth and proliferation, making it a critical target for therapeutic intervention. UCM05 is a novel investigational compound whose anti-cancer properties are under evaluation. This document provides a detailed protocol for treating SK-BR-3 cells with this compound, assessing its effects on cell viability, apoptosis, and key signaling pathways. The following protocols and data are intended to serve as a guide for researchers investigating the efficacy and mechanism of action of this compound or similar compounds on HER2-positive breast cancer cells.
Quantitative Data Summary
Table 1: Effect of this compound on SK-BR-3 Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 85.2 ± 5.1 |
| 5 | 62.7 ± 3.9 |
| 10 | 41.3 ± 4.2 |
| 25 | 20.8 ± 3.1 |
| 50 | 9.5 ± 2.5 |
Table 2: Apoptosis Analysis of this compound-Treated SK-BR-3 Cells (Flow Cytometry with Annexin V/PI Staining)
| This compound Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| 0 (Vehicle Control) | 95.1 ± 2.3 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.6 ± 0.2 |
| 10 | 68.4 ± 3.1 | 15.2 ± 1.9 | 10.3 ± 1.5 | 6.1 ± 1.1 |
| 25 | 35.7 ± 4.0 | 30.8 ± 2.8 | 25.4 ± 3.2 | 8.1 ± 1.4 |
Table 3: Cell Cycle Analysis of this compound-Treated SK-BR-3 Cells (Flow Cytometry with Propidium Iodide Staining)
| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle Control) | 55.2 ± 3.1 | 30.1 ± 2.5 | 14.7 ± 1.9 |
| 10 | 68.9 ± 3.5 | 20.5 ± 2.1 | 10.6 ± 1.6 |
| 25 | 75.4 ± 4.2 | 15.3 ± 1.8 | 9.3 ± 1.3 |
Experimental Protocols
SK-BR-3 Cell Culture and Maintenance
-
Materials:
-
SK-BR-3 cell line (ATCC® HTB-30™)
-
McCoy's 5A Medium Modified
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
75 cm² cell culture flasks
-
Incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Prepare complete growth medium: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture SK-BR-3 cells in 75 cm² flasks with complete growth medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
When cells reach 80-90% confluency, subculture them.
-
Aspirate the medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a ratio of 1:3 to 1:6.
-
Cell Viability (MTT) Assay
-
Materials:
-
SK-BR-3 cells
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed SK-BR-3 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium with 100 µL of medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Analysis by Annexin V/PI Staining
-
Materials:
-
SK-BR-3 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed SK-BR-3 cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
After 24 hours, treat the cells with this compound at desired concentrations (e.g., 0, 10, 25 µM) for 48 hours.
-
Harvest both adherent and floating cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Cell Cycle Analysis by Propidium Iodide Staining
-
Materials:
-
SK-BR-3 cells
-
6-well plates
-
This compound
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound in SK-BR-3 cells.
Caption: General experimental workflow for evaluating this compound effects.
Troubleshooting & Optimization
UCM05 not dissolving in PBS buffer issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with UCM05.
Troubleshooting Guide: this compound Dissolution in PBS Buffer
This guide addresses common issues encountered when dissolving this compound in Phosphate-Buffered Saline (PBS).
Problem: this compound is not dissolving or is precipitating in PBS buffer.
This is a common issue as this compound is sparingly soluble in aqueous buffers.[1] Direct dissolution in PBS is often unsuccessful. The recommended method involves first dissolving this compound in an organic solvent.
Troubleshooting Workflow
The following diagram outlines the recommended steps to troubleshoot this compound dissolution issues.
Caption: Troubleshooting workflow for this compound dissolution in PBS.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for dissolving this compound in PBS?
A1: For maximum solubility in aqueous buffers, this compound should first be dissolved in an organic solvent like ethanol.[1] A stock solution can then be diluted with the aqueous buffer of your choice. For example, a 1:40 solution of ethanol:PBS (pH 7.2) can be prepared.[1]
Q2: What is the solubility of this compound in different solvents?
A2: this compound is soluble in several organic solvents and has limited solubility in aqueous solutions. The approximate solubilities are summarized in the table below.
| Solvent/System | Solubility |
| Ethanol | ~12 mg/mL[1] |
| DMSO | ~5 mg/mL[1] |
| Dimethyl formamide (B127407) (DMF) | ~10 mg/mL[1] |
| 1:40 Ethanol:PBS (pH 7.2) | ~0.02 mg/mL[1] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL[2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL[2] |
Q3: My this compound precipitates out of the PBS solution over time. What should I do?
A3: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] It is best to prepare fresh solutions for each experiment. If precipitation occurs shortly after preparation, consider the following:
-
Final Concentration: The final concentration in the PBS buffer may be too high. Try preparing a more dilute solution.
-
Insufficient Organic Solvent: The percentage of the organic co-solvent in the final solution might be too low to maintain solubility. If your experimental conditions allow, a slight increase in the co-solvent percentage may help.
Q4: Can I use sonication or warming to help dissolve this compound?
A4: While not explicitly stated for this compound, general laboratory practices for dissolving compounds with low aqueous solubility include gentle warming or sonication. However, it is crucial to first check the stability of this compound under these conditions to avoid degradation. The supplier notes that this compound is stable for at least four years when stored at -20°C as a crystalline solid.[1] The stability in solution, especially when heated, may differ.
Q5: Are there alternative formulations for in vivo studies?
A5: Yes, for in vivo applications, formulations with co-solvents and excipients are often used to improve solubility. Some examples include formulations with DMSO, PEG300, Tween80, and SBE-β-CD.[2]
Experimental Protocols
Protocol 1: Preparation of this compound in Ethanol and PBS
This protocol is based on the manufacturer's recommendation for achieving a concentration of approximately 0.02 mg/mL in a 1:40 ethanol:PBS solution.[1]
-
Prepare a Stock Solution in Ethanol:
-
Weigh the required amount of this compound crystalline solid.
-
Dissolve the this compound in 100% ethanol to create a concentrated stock solution. For example, to achieve a final concentration of 0.02 mg/mL in the final PBS solution, you can prepare an initial stock of 0.8 mg/mL in ethanol.
-
-
Dilute in PBS:
-
Add the ethanol stock solution to the PBS (pH 7.2) at a ratio of 1:40 (e.g., 25 µL of the 0.8 mg/mL ethanol stock to 975 µL of PBS).
-
Vortex gently to mix.
-
-
Usage:
-
Use the freshly prepared solution immediately. Do not store for more than one day.[1]
-
Experimental Workflow Diagram
Caption: Protocol for preparing this compound in an Ethanol:PBS solution.
References
Technical Support Center: Optimizing UCM05 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of UCM05 for accurate and reproducible cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway.[1][2] FASN catalyzes the synthesis of long-chain fatty acids, which are crucial for membrane biogenesis, energy storage, and protein modification in rapidly proliferating cells, particularly cancer cells. By inhibiting FASN, this compound disrupts these processes, leading to anti-proliferative and cytotoxic effects.[1][2] It has demonstrated activity against various cancer cell lines and also possesses antiviral properties, notably against Herpes Simplex Virus 2 (HSV-2).[1]
Q2: How do I prepare and dissolve this compound for cell culture experiments?
A2: this compound is supplied as a crystalline solid and has low solubility in aqueous solutions. For cell-based assays, it is recommended to first prepare a concentrated stock solution in an organic solvent.
-
Solvents: this compound is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).
-
Stock Solution Preparation: To prepare a stock solution, dissolve this compound in your chosen solvent. For example, a stock solution of 10-100 mM in DMSO is common. It is advisable to prepare small aliquots of the stock solution to minimize freeze-thaw cycles.
-
Working Solution Preparation: The stock solution should be serially diluted in complete cell culture medium to the desired final concentrations for your experiment. Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) must be included in all experiments.
Q3: What is a good starting concentration range for this compound in a cell viability assay?
A3: For a novel compound like this compound, it is best to start with a broad concentration range to determine its cytotoxic potential on your specific cell line. A common approach is to perform a dose-response experiment with serial dilutions covering a wide range, for example, from 0.1 µM to 100 µM. Based on the initial results, you can then perform subsequent experiments with a narrower range of concentrations to accurately determine the IC50 (half-maximal inhibitory concentration) or CC50 (50% cytotoxic concentration) value.
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. After plating, gently rock the plate in a north-south and east-west direction to ensure an even distribution of cells.
-
-
Possible Cause: Edge effects.
-
Solution: The outer wells of a microplate are prone to evaporation, which can alter the concentration of this compound. To mitigate this, fill the perimeter wells with sterile PBS or culture medium without cells and do not use them for experimental data points.
-
-
Possible Cause: Compound precipitation.
-
Solution: this compound may precipitate at higher concentrations in aqueous culture medium. Visually inspect the wells under a microscope for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the highest concentration or using a different solvent system if compatible with your cells.
-
Issue 2: Inconsistent or unexpected dose-response curve (e.g., a U-shaped curve).
-
Possible Cause: Compound interference with the assay reagent.
-
Solution: Some compounds can directly react with the viability assay reagents (e.g., MTT, XTT, resazurin), leading to false positive or negative results. To test for this, run a "no-cell" control where you add this compound at your experimental concentrations to the culture medium and then add the assay reagent. Any color change in the absence of cells indicates direct interference.
-
-
Possible Cause: Altered cellular metabolism.
-
Solution: Since this compound inhibits FASN, it directly impacts cellular metabolism. This can affect the readout of metabolic-based viability assays (like MTT, XTT, MTS, and resazurin) independently of cell death. It is advisable to confirm your results using a non-metabolic viability assay, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase (LDH).
-
Data Presentation
Table 1: Reported 50% Cytotoxic Concentration (CC50) of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time | CC50 (µM) |
| HeLa | Human cervical cancer | MTT | 48 hours | >100 |
| Vero | Monkey kidney epithelial | MTT | 48 hours | >100 |
| D407 | Human retinal pigment epithelial | MTT | 48 hours | >100 |
| BEAS-2B | Human bronchial epithelial | MTT | 48 hours | >100 |
This data is based on a study investigating the antiviral properties of this compound. The high CC50 values suggest low cytotoxicity in these specific cell lines under the tested conditions. Cytotoxicity can be cell-type dependent, and different results may be obtained with other cell lines, particularly those highly reliant on de novo fatty acid synthesis.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a "vehicle control" (medium with the same final concentration of solvent used to dissolve this compound) and an "untreated control" (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
At the end of the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan (B1609692) Solubilization:
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Gently pipette up and down or use a plate shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Mandatory Visualizations
Caption: this compound inhibits FASN, disrupting fatty acid synthesis and key cellular processes.
Caption: A typical workflow for a cell viability assay with this compound.
Caption: A logical approach to troubleshooting common issues in cell viability assays.
References
Technical Support Center: Preventing Compound Precipitation in Culture Media
This guide provides troubleshooting strategies and frequently asked questions to help researchers prevent the precipitation of compounds, such as UCM05, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of compound precipitation in culture media?
A1: Compound precipitation in culture media can be attributed to several factors:
-
Low Solubility: The intrinsic property of the compound (like this compound) may lead to low solubility in aqueous solutions like culture media.
-
High Concentration: The final concentration of the compound in the media may exceed its solubility limit.
-
Solvent Shock: The solvent used to dissolve the compound (e.g., DMSO) may not be miscible with the aqueous culture medium, causing the compound to crash out of the solution upon addition.
-
pH and Temperature: The pH and temperature of the culture medium can affect the solubility of the compound.
-
Interactions with Media Components: The compound may interact with salts, proteins, or other components in the culture medium, leading to the formation of insoluble complexes.
Q2: How can I determine the maximum soluble concentration of my compound in culture media?
A2: A solubility test is crucial. This typically involves preparing a high-concentration stock solution of your compound and then making serial dilutions in your specific culture medium. The highest concentration that does not show any visible precipitate after a defined incubation period (e.g., 24 hours) at the experimental temperature (e.g., 37°C) is considered the maximum soluble concentration.
Q3: What is the best way to prepare a stock solution of a poorly soluble compound?
A3: For poorly soluble compounds, it is best to use a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to prepare a high-concentration stock solution. It is important to use the minimum amount of solvent necessary and to ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.5% for DMSO).
Q4: How should I add my compound to the culture medium to avoid precipitation?
A4: To minimize precipitation when adding a compound to the culture medium, follow these steps:
-
Warm the culture medium to the experimental temperature (e.g., 37°C).
-
Vortex or gently mix the medium while slowly adding the stock solution drop-wise. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Visually inspect the medium for any signs of precipitation immediately after addition and after a short incubation period.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon adding this compound stock solution to the media. | Solvent Shock: The organic solvent of the stock solution is not mixing well with the aqueous media, causing the compound to crash out. | - Increase the rate of mixing when adding the stock solution. - Decrease the volume of the stock solution added by using a higher stock concentration. - Add the stock solution to a smaller volume of media first and then add this to the final volume. |
| Precipitate forms over time in the incubator. | Exceeded Solubility Limit: The concentration of this compound is above its solubility limit at 37°C in your specific culture medium. | - Perform a solubility test to determine the maximum soluble concentration of this compound in your media. - Lower the final concentration of this compound in your experiment. |
| Compound Instability: this compound may be degrading or reacting with media components over time. | - Check the stability of this compound in your culture medium over the time course of your experiment. - Consider a fresh preparation of the media with the compound for longer experiments. | |
| Precipitation is observed only in the presence of cells. | Cellular Metabolism: Cells may be metabolizing this compound into a less soluble byproduct. | - Analyze the precipitate to determine its composition. - Use a lower cell density or a shorter incubation time. |
| Interaction with Cellular Secretions: Secreted factors from the cells may be interacting with this compound. | - Condition the media with cells first, then remove the cells and test the solubility of this compound in the conditioned media. |
Key Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a series of dilutions of the this compound stock solution in your cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is constant across all dilutions and below 0.5%.
-
Incubate the dilutions at 37°C for 24 hours.
-
Visually inspect each dilution for any signs of precipitation. You can also use a spectrophotometer to measure absorbance at a wavelength where the compound absorbs to quantify any precipitation.
-
The highest concentration that remains clear is the maximum soluble concentration.
Protocol 2: Preparing and Adding this compound to Culture Medium
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Warm your culture medium to 37°C.
-
Calculate the volume of the stock solution needed to achieve your desired final concentration.
-
While gently vortexing or swirling the culture medium, add the calculated volume of the this compound stock solution drop-by-drop.
-
Continue to mix the medium for a few seconds to ensure homogeneity.
-
Visually confirm that no precipitate has formed before adding the medium to your cells.
Visual Guides
Caption: A troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for determining solubility.
Technical Support Center: Overcoming Resistance to UCM05 in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with UCM05, a novel fatty acid synthase (FAS) inhibitor. Our goal is to help you navigate experimental challenges and understand potential mechanisms of resistance.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Reduced this compound efficacy in long-term cell culture | Development of acquired resistance. | 1. Perform a dose-response assay to determine if the IC50 has shifted. 2. Analyze molecular markers of resistance (e.g., expression of ABC transporters). 3. Consider combination therapy with other agents. |
| High variability in cell viability assay results | Inconsistent cell seeding density or uneven drug distribution. | 1. Ensure a single-cell suspension before seeding. 2. Use a multichannel pipette for drug addition and mix gently. 3. Include multiple technical and biological replicates. |
| This compound precipitation in culture media | Poor solubility of this compound in aqueous solutions. | 1. Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.[1] 2. The final solvent concentration in the media should not exceed 0.1% to avoid solvent-induced toxicity. 3. Briefly vortex the media after adding the drug. |
| No effect on downstream signaling (p-HER2, p-Akt, p-ERK1/2) | 1. Suboptimal drug concentration or treatment time. 2. Altered signaling pathways in resistant cells. | 1. Perform a time-course and dose-response experiment to determine optimal conditions. 2. Investigate potential bypass signaling pathways that may be activated. |
| Inconsistent tumor growth inhibition in xenograft models | 1. Poor bioavailability of this compound. 2. Heterogeneity of the tumor microenvironment. | 1. Optimize the drug delivery vehicle and route of administration. 2. Increase the sample size to account for biological variability. 3. Analyze tumors for markers of resistance. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of fatty acid synthase (FAS), an enzyme that is highly expressed in many cancer cells and is crucial for the synthesis of fatty acids required for membrane production and signaling.[2] By inhibiting FAS, this compound suppresses the growth of cancer cells. It has been shown to reduce the phosphorylation of key signaling proteins such as HER2, Akt, and ERK1/2 in breast cancer cell lines.[2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, potential mechanisms, based on general principles of drug resistance in cancer, could include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) or MRP1 (ABCC1), can pump this compound out of the cell, reducing its intracellular concentration.[3][4][5]
-
Activation of bypass signaling pathways: Cancer cells might activate alternative signaling pathways to compensate for the inhibition of HER2, Akt, and ERK1/2 signaling by this compound.[6]
-
Alterations in lipid metabolism: Cells may adapt their metabolic pathways to become less dependent on de novo fatty acid synthesis.
-
Target modification: Mutations in the FASN gene could potentially alter the drug-binding site of the FAS enzyme, reducing the efficacy of this compound.
Q3: How can I determine if my resistant cells are overexpressing ABC transporters?
A3: You can assess the expression and function of ABC transporters using the following methods:
-
Quantitative PCR (qPCR): To measure the mRNA levels of genes encoding various ABC transporters (e.g., ABCB1, ABCC1, ABCG2).
-
Western Blotting: To detect the protein levels of specific ABC transporters.
-
Flow Cytometry-based Efflux Assays: Using fluorescent substrates of ABC transporters (e.g., rhodamine 123 for P-gp) to measure their pump activity. A lower intracellular fluorescence in the presence of an inhibitor indicates transporter activity.
Q4: What are some potential therapeutic strategies to overcome this compound resistance?
A4: To overcome resistance to this compound, you could explore the following strategies:
-
Combination Therapy: Combining this compound with other anti-cancer agents could create synergistic effects and prevent the development of resistance.[6][7] For example:
-
ABC transporter inhibitors: Compounds that block the function of efflux pumps can increase the intracellular concentration of this compound.[3]
-
Inhibitors of bypass signaling pathways: If a compensatory pathway is identified, targeting it with a specific inhibitor could restore sensitivity to this compound.
-
-
Nanoparticle-based drug delivery: Encapsulating this compound in nanoparticles may help bypass efflux pumps and enhance drug delivery to the tumor.[4][6]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium from a stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Protocol 2: Western Blotting for Signaling Proteins
This protocol is for analyzing the phosphorylation status of HER2, Akt, and ERK1/2.
-
Cell Lysis:
-
Treat cells with this compound at the desired concentration and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein by boiling in Laemmli sample buffer.
-
Load the samples onto a 10% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-HER2, HER2, p-Akt, Akt, p-ERK1/2, ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Overcoming Multidrug Resistance in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Drug Chemo-Resistance in Cancer Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
Technical Support Center: UCM05 Antiviral Assays
Welcome to the technical support center for UCM05 antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to help navigate common challenges and ensure the generation of consistent and reliable data. Recent studies have identified the small molecule this compound as a potent inhibitor of Herpes Simplex Virus 2 (HSV-2), including acyclovir-resistant strains.[1][2] Its mechanism of action involves inhibiting viral entry by binding to viral glycoproteins gB and gD, and also reducing viral replication by suppressing viral protein and fatty acid synthesis.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary antiviral mechanism of this compound?
A1: this compound exhibits a multi-faceted antiviral mechanism against HSV-2. It directly interferes with the initial stages of infection by binding to viral glycoproteins gB and gD, which are essential for viral entry into host cells.[1][2] Additionally, it hampers viral replication within the host cell by inhibiting both viral protein synthesis and fatty acid synthase (FASN).[1][2]
Q2: Is this compound effective against other viruses?
A2: Yes, besides its strong activity against HSV-2 and its drug-resistant strains, this compound has also demonstrated inhibitory effects against HIV-1 and HSV-1.[1][3]
Q3: What is a typical IC50 (half-maximal inhibitory concentration) for this compound against HSV-2?
A3: The IC50 of this compound against HSV-2 is typically in the low micromolar range, with studies showing concentration-dependent inhibition between 1.25 µM and 10 µM in various cell lines, including HeLa, Vero, D407, and BEAS-2B cells.[1][4]
Q4: How should I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration depends on your specific cell line and assay format. It is crucial to perform a dose-response experiment to determine both the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50 or IC50). The ratio of CC50 to IC50, known as the Therapeutic Index (TI), indicates the compound's selectivity and safety.[1] A TI greater than 10 is generally considered favorable.
Q5: What solvents are recommended for dissolving and diluting this compound?
A5: While the specific publication does not state the solvent used, compounds of this nature are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the final desired concentrations, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Plaque Reduction Assay Results | 1. Inconsistent viral titer.2. Uneven cell monolayer.3. Pipetting errors during serial dilutions.4. Premature removal of semi-solid overlay. | 1. Re-titer the virus stock before each experiment to ensure a consistent Multiplicity of Infection (MOI).2. Ensure cells are seeded evenly and form a confluent monolayer before infection. Check for cell clumping.3. Use calibrated pipettes and change tips for each dilution step. Mix thoroughly.4. Allow sufficient incubation time for plaques to form fully before staining.[5][6] |
| Low or No Antiviral Efficacy Observed | 1. Compound degradation.2. Incorrect timing of compound addition.3. Viral strain is not susceptible.4. Assay readout is insensitive. | 1. Prepare fresh stock solutions of this compound. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.2. Since this compound inhibits viral entry, add it to the cells before or during the viral infection step for maximal effect.[1][7]3. Confirm the identity and susceptibility of your viral strain. This compound has been validated against HSV-2, ACV-resistant HSV-2, HSV-1, and HIV-1.[1][3]4. Ensure the assay window (difference between positive and negative controls) is sufficient. Consider alternative methods like RT-qPCR to quantify viral DNA.[1] |
| High Cytotoxicity Observed in Control Wells (this compound only) | 1. This compound concentration is too high.2. Cell line is particularly sensitive.3. Extended incubation time.4. Solvent (e.g., DMSO) concentration is toxic. | 1. Perform a cytotoxicity assay (e.g., MTT, MTS) to determine the CC50 and work with concentrations well below this value.[8][9]2. Test this compound on a different, more robust cell line if possible (e.g., Vero cells are commonly used for HSV assays).[4]3. Optimize the incubation period; shorter durations may be sufficient to observe antiviral effects without causing significant cell death.4. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold (e.g., <0.5% for DMSO). |
| Inconsistent EC50/IC50 Values Across Experiments | 1. Variation in cell passage number or health.2. Inconsistent virus stock activity.3. Differences in incubation times or conditions. | 1. Use cells within a consistent, low passage number range. Regularly check for mycoplasma contamination and overall cell health.2. Aliquot and store virus stock at -80°C. Use a fresh aliquot for each experiment and re-titer if necessary.3. Standardize all experimental parameters, including incubation times, temperature, CO2 levels, and humidity. |
Experimental Protocols & Data Presentation
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
-
Cell Seeding : Seed host cells (e.g., Vero) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Addition : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the wells. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubation : Incubate the plate for the same duration as your planned antiviral assay (e.g., 24-48 hours) at 37°C with 5% CO2.[10]
-
MTT Addition : Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization : Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Leave the plate overnight in the incubator.[10]
-
Data Acquisition : Measure the absorbance at 570 nm using a plate reader.
-
Analysis : Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the this compound concentration to determine the CC50 value.
Protocol 2: Plaque Reduction Neutralization Test (PRNT)
This is a functional assay to quantify the inhibition of viral infection.[11]
-
Cell Seeding : Seed host cells in 12-well or 24-well plates to form a confluent monolayer on the day of infection.
-
Preparation : Prepare serial dilutions of this compound. In separate tubes, mix each drug dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.[12]
-
Infection : Wash the cell monolayers with PBS and inoculate them with the virus-UCM05 mixtures. Include a "virus only" control (no compound).
-
Adsorption : Incubate for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes.
-
Overlay : Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agar) to restrict virus spread to adjacent cells.[13]
-
Incubation : Incubate the plates for 2-4 days, or until plaques are visible.
-
Staining : Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize and count the plaques.
-
Analysis : Count the plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the "virus only" control. Plot the percentage of inhibition against the this compound concentration to determine the EC50 value.[11]
Data Presentation Example
Table 1: Efficacy and Cytotoxicity of this compound against HSV-2 in Vero Cells
| Compound | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI = CC50/EC50) |
| This compound | 3.5 | >100 | >28.6 |
| Acyclovir (Control) | 5.0 | >200 | >40.0 |
Visualizations
Experimental Workflow
Caption: Workflow for determining this compound antiviral efficacy using a Plaque Reduction Assay.
This compound Mechanism of Action
Caption: this compound inhibits HSV-2 by blocking viral entry and replication pathways.
Troubleshooting Logic Flowchart
References
- 1. Small molecule this compound inhibits HSV-2 infection via targeting viral glycoproteins and fatty acid synthase with potentiating antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 7. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. emerypharma.com [emerypharma.com]
- 9. criver.com [criver.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. bioagilytix.com [bioagilytix.com]
Technical Support Center: UCM05 Stability and Degradation
This guide is intended for researchers, scientists, and drug development professionals using the investigational compound UCM05. It provides essential information regarding its long-term storage, potential degradation pathways, and analytical procedures to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Aliquoting stock solutions into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[1] For short-term storage (less than 72 hours), solutions may be kept at 4°C.
Q2: What are the primary causes and signs of this compound degradation?
A2: this compound contains an ester functional group, making it primarily susceptible to hydrolysis, which is the cleavage of chemical bonds by water.[2][3][4][5][6] This process is accelerated by exposure to moisture, non-neutral pH, and elevated temperatures.[3][7][8][9] Other potential degradation pathways include oxidation and photolysis (degradation due to light exposure).[5][7][10][11]
Visual signs of degradation in solid this compound can include a change in color or texture. For this compound solutions, degradation may be indicated by cloudiness, precipitation, or a color change.[1] However, significant degradation can occur without any visible changes.
Q3: How can I verify the integrity of my this compound sample?
A3: The most reliable method to assess the purity and integrity of this compound is through analytical chromatography.[1] A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended to separate and quantify this compound from its potential degradation products.[10][12] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the identity of this compound and its degradants by analyzing their mass-to-charge ratios.[12][13]
Q4: What are the known degradation products of this compound?
A4: Based on forced degradation studies, the primary degradation pathway for this compound is hydrolysis, yielding two main products: This compound-Acid and This compound-Alcohol . Under oxidative stress (e.g., exposure to hydrogen peroxide), a minor degradation product, This compound-N-Oxide , has also been observed.
This compound Degradation Pathway
Caption: Hydrolytic and oxidative degradation pathways of this compound.
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Actions |
| Inconsistent or lower-than-expected biological activity. | Degradation of this compound has led to a reduced concentration of the active compound. | 1. Verify Purity: Analyze the purity of the this compound stock solution using a validated HPLC method.[1] 2. Prepare Fresh Solutions: Prepare new working solutions from a fresh aliquot of solid this compound stored under recommended conditions.[1] 3. Compare Batches: If possible, compare the performance of the suspect batch with a new, validated batch of this compound. |
| New peaks observed in HPLC or LC-MS analysis. | The new peaks likely correspond to degradation products such as this compound-Acid, this compound-Alcohol, or this compound-N-Oxide. | 1. Review Storage History: Check the storage conditions and age of the sample. Note any deviations from the recommended protocol, such as temperature fluctuations or light exposure. 2. Perform Co-injection: If standards are available, co-inject the sample with known degradation products to confirm their identity. 3. Conduct Forced Degradation: Perform a forced degradation study (see protocol below) to confirm if the observed peaks match those generated under stress conditions.[13] |
| Visible changes in solid compound or solution (e.g., color change, precipitation). | Significant chemical degradation or reduced solubility. | 1. Do Not Use: Discard the material as its integrity is compromised.[14] 2. Review Handling Procedures: Ensure that solvents used for stock solutions are anhydrous and that solutions are not exposed to incompatible materials. 3. Check Solubility: Consult the technical data sheet for solubility information and ensure you are not exceeding the solubility limit. |
Stability Data Summary
The following tables summarize the stability of solid this compound and a 10 mM this compound solution in DMSO under various conditions. Purity was assessed by HPLC-UV at 254 nm.
Table 1: Stability of Solid this compound After 12 Months
| Storage Condition | Purity (%) | Appearance |
| -20°C, Dark, Desiccated | 99.5% | White Crystalline Solid |
| 4°C, Dark, Desiccated | 97.1% | White Crystalline Solid |
| 25°C, Ambient Light, Ambient Humidity | 85.3% | Off-white Powder |
| 40°C, Ambient Light, 75% RH | 68.2% | Yellowish Powder |
Table 2: Stability of this compound in DMSO (10 mM) at 25°C
| Time Point | Purity (%) |
| 0 Hours | 99.8% |
| 24 Hours | 99.6% |
| 48 Hours | 99.1% |
| 72 Hours | 98.5% |
| 1 Week | 94.2% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase HPLC (RP-HPLC) method capable of separating this compound from its primary degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute this compound samples in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.1 mg/mL.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are used to identify potential degradation products and establish the stability-indicating nature of an analytical method.[15][16]
1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound powder at 80°C for 48 hours, then prepare a sample for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (UV and visible light) for 24 hours.[13][15]
3. Sample Analysis: Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all stressed samples to a final concentration of approximately 0.1 mg/mL with 50:50 Acetonitrile:Water and analyze using the HPLC method described above.
Workflow and Pathway Visualizations
Experimental Workflow for Stability Testing
Caption: General workflow for a long-term stability study of this compound.
Hypothetical Signaling Pathway Affected by this compound Degradation
This diagram illustrates how the degradation of this compound could impact experimental results in a hypothetical cell-based assay where this compound is an inhibitor of Kinase B.
Caption: Impact of this compound degradation on a hypothetical signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. moravek.com [moravek.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. scitechnol.com [scitechnol.com]
- 8. Factors affecting stability of drugs | PPTX [slideshare.net]
- 9. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
Validation & Comparative
A Comparative Guide to the Mechanisms of UCM05 and Orlistat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two key metabolic inhibitors: UCM05, a novel inhibitor of fatty acid synthase (FASN), and Orlistat, a well-established inhibitor of pancreatic and gastric lipases. This document is intended to serve as a resource for researchers in metabolic diseases, oncology, and infectious diseases by presenting a comprehensive analysis of their molecular targets, downstream effects, and the experimental methodologies used to characterize them.
At a Glance: this compound vs. Orlistat
| Feature | This compound | Orlistat |
| Primary Target | Fatty Acid Synthase (FASN) | Gastric and Pancreatic Lipases |
| Mechanism of Action | Inhibits de novo synthesis of fatty acids. | Blocks the breakdown and absorption of dietary fats. |
| Primary Site of Action | Intracellular | Gastrointestinal Lumen |
| Reported IC50 Value | 21 µM (on SK-BR-3 breast cancer cell growth)[1] | 0.22 µg/mL (against porcine pancreatic lipase)[2] |
| Therapeutic Areas of Interest | Oncology, Antiviral | Obesity Management |
Mechanism of Action: A Detailed Look
This compound: Targeting Cellular Fatty Acid Production
This compound is a potent inhibitor of Fatty Acid Synthase (FASN), a critical enzyme in the de novo synthesis of fatty acids.[3][4] FASN catalyzes the conversion of acetyl-CoA and malonyl-CoA into palmitate, a 16-carbon saturated fatty acid. In many cancer cells, FASN is overexpressed and plays a crucial role in providing lipids for membrane formation, signaling, and energy storage, making it a compelling target for anti-cancer therapies.[5] By inhibiting FASN, this compound disrupts these processes, leading to a reduction in cancer cell proliferation and induction of apoptosis. Recent studies have also highlighted its potential as an antiviral agent.
The inhibitory action of this compound on FASN leads to a depletion of downstream lipid products and an accumulation of the substrate malonyl-CoA. This disruption of lipid metabolism has been shown to trigger a range of cellular stress responses, ultimately contributing to the molecule's therapeutic effects.
Orlistat: A Localized Blockade of Fat Absorption
Orlistat, a saturated derivative of lipstatin, functions as a potent, irreversible inhibitor of gastric and pancreatic lipases.[6] These enzymes are essential for the digestion of dietary triglycerides into absorbable free fatty acids and monoglycerides. Orlistat acts locally within the lumen of the stomach and small intestine by forming a covalent bond with the active serine residue of these lipases.[6] This inactivation prevents the hydrolysis of dietary fats, leading to their excretion in the feces and a subsequent reduction in caloric intake. Due to its minimal systemic absorption, Orlistat's effects are largely confined to the gastrointestinal tract.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of this compound and Orlistat, the following diagrams illustrate their respective signaling pathways and a typical experimental workflow for their characterization.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Pancreatic lipase inhibitory activity of taraxacum officinale in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UCM-05 I CAS#: 1094451-90-7 I inhibitor of fatty acid synthase (FASN) I InvivoChem [invivochem.com]
- 5. A novel inhibitor of fatty acid synthase shows activity against HER2+ breast cancer xenografts and is active in anti-HER2 drug-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
A Comparative Analysis of UCM05 and Acyclovir for the Treatment of Herpes Simplex Virus Type 2 (HSV-2)
For Immediate Release
This guide provides a detailed comparison of the novel small molecule UCM05 and the established antiviral drug Acyclovir (B1169) for the treatment of Herpes Simplex Virus Type 2 (HSV-2). The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, efficacy, and the experimental data supporting these findings.
Introduction
Herpes Simplex Virus Type 2 (HSV-2) is a prevalent pathogen, and while Acyclovir has been a cornerstone of treatment, the emergence of drug-resistant strains necessitates the development of new therapeutic agents.[1][2] this compound, a novel inhibitor of fatty acid synthase (FASN) and filamentous temperature-sensitive protein Z (FtsZ), has demonstrated significant antiviral activity against both wild-type and Acyclovir-resistant HSV-2 strains.[1][2] This guide will objectively compare the performance of this compound with Acyclovir, supported by experimental data.
Mechanism of Action
The fundamental difference between this compound and Acyclovir lies in their antiviral mechanisms. Acyclovir targets viral DNA replication, whereas this compound employs a multi-faceted approach that includes direct interaction with viral glycoproteins and modulation of host cell metabolic pathways.
This compound: This small molecule exhibits a dual mechanism of action against HSV-2.[1][2] Firstly, it directly binds to viral glycoproteins gB and gD, which are essential for viral entry into host cells, thereby destroying the membrane integrity of the viral particles.[1][2] Secondly, this compound inhibits viral replication by suppressing viral protein synthesis and interfering with fatty acid synthesis within the host cell.[1][2]
Acyclovir: Acyclovir is a nucleoside analog that selectively inhibits the replication of herpesviruses.[3][4][5] It is converted into its active triphosphate form by a viral-encoded thymidine (B127349) kinase, an enzyme present only in infected cells.[3][4][5] Acyclovir triphosphate then competitively inhibits the viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[4][5][6]
Signaling Pathway Diagrams
Efficacy Data
Experimental data from in vitro and in vivo studies highlight the potency of this compound, particularly against Acyclovir-resistant HSV-2 strains.
In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) are key indicators of a drug's antiviral activity and safety profile.
| Cell Line | Virus Strain | Compound | IC50 (µM) | CC50 (µM) | Therapeutic Index (TI = CC50/IC50) |
| Hela | HSV-2 (Wild-Type) | This compound | 1.03 ± 0.3 | >20 | >19.4 |
| Hela | ACV-Resistant HSV-2 | This compound | 1.03 ± 0.3 | >20 | >19.4 |
| Hela | ACV-Resistant HSV-2 | Acyclovir | 73.09 ± 1.04 | >400 | >5.47 |
Data sourced from a 2025 study on this compound's anti-HSV-2 activity.[1]
These results demonstrate that this compound has a significantly lower IC50 value against an Acyclovir-resistant HSV-2 strain compared to Acyclovir itself, indicating superior potency in this context.[1]
In Vivo Efficacy
In a murine model of HSV-2 infection, this compound treatment demonstrated a significant improvement in survival rates and a reduction in viral titers in a concentration-dependent manner.[1]
| Treatment Group | Survival Rate (%) | Viral Titer Reduction in Vaginal Lavage |
| This compound (15 mg/kg/d) | Significantly Increased | Significant, dose-dependent decrease |
| This compound (30 mg/kg/d) | Significantly Increased | Significant, dose-dependent decrease |
| HSV-2 Infected (Control) | Low | - |
Findings from an in vivo study in HSV-2-infected mice.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of this compound and Acyclovir.
Plaque Reduction Assay
This assay is a standard method for determining the infectivity of a virus and the efficacy of an antiviral compound.
Protocol:
-
Vero cells are seeded in 12-well plates and grown to confluence.
-
The cells are then infected with HSV-2 at a specific multiplicity of infection (MOI).
-
Following a 1-hour incubation period to allow for viral attachment, the viral inoculum is removed.
-
The cells are then treated with various concentrations of this compound or Acyclovir.
-
A methylcellulose overlay is added to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
After a 72-hour incubation, the cells are fixed and stained.
-
The number of plaques is counted, and the IC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated control.[1]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and was employed to measure the expression of viral proteins like VP16 and gD.
Protocol:
-
Cells are infected with HSV-2 and treated with the respective compounds.
-
At designated time points post-infection, the cells are lysed to extract total protein.
-
Protein concentrations are determined, and equal amounts of protein are separated by size via SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to the viral proteins of interest (e.g., anti-VP16, anti-gD).
-
A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody.
-
A substrate is added that reacts with the enzyme to produce a detectable signal, allowing for the visualization and quantification of the target protein.[1]
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to quantify the amount of viral DNA or RNA in a sample, providing a measure of viral replication.
Protocol:
-
Total DNA or RNA is extracted from infected and treated cells or tissues.
-
For RNA, a reverse transcription step is performed to synthesize complementary DNA (cDNA).
-
The DNA or cDNA is then used as a template in a PCR reaction with primers specific for a viral gene (e.g., VP16).
-
The PCR is performed in a real-time thermal cycler that monitors the amplification of the target DNA in real-time using a fluorescent probe.
-
The amount of viral DNA is quantified by comparing the amplification cycle at which the fluorescence signal crosses a threshold to a standard curve of known DNA concentrations.[1]
Conclusion
This compound presents a promising alternative to Acyclovir for the treatment of HSV-2, particularly in the context of emerging drug resistance. Its novel, multi-pronged mechanism of action, which involves both direct viral targeting and modulation of host cell pathways, differentiates it from traditional nucleoside analogs. The in vitro and in vivo data demonstrate its potent anti-HSV-2 activity, including against Acyclovir-resistant strains. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in managing HSV-2 infections.
References
- 1. Small molecule this compound inhibits HSV-2 infection via targeting viral glycoproteins and fatty acid synthase with potentiating antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyclovir for the Treatment of Herpes | Embryo Project Encyclopedia [embryo.asu.edu]
- 5. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 6. Aciclovir - Wikipedia [en.wikipedia.org]
UCM05: A Promising Fatty Acid Synthase Inhibitor for Cancer Therapy
A Comparative Guide to the Validation of UCM05 in Diverse Cancer Cell Lines
For researchers, scientists, and professionals in drug development, the quest for novel anti-cancer agents with improved efficacy and selectivity is paramount. This compound (also known as G28UCM) has emerged as a noteworthy small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme implicated in the proliferation and survival of cancer cells. This guide provides an objective comparison of this compound's performance with other FASN inhibitors, supported by available experimental data, detailed methodologies, and visual representations of its mechanism of action.
Performance of this compound and Alternatives Across Cancer Cell Lines
The efficacy of this compound and other FASN inhibitors is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following tables summarize the available IC50 values for this compound and its alternatives in various cancer cell lines.
| This compound (G28UCM) | ||
| Cancer Cell Line | Cancer Type | IC50 (µM) |
| SK-BR-3 | Breast Cancer (HER2+) | 21[1] |
| Alternative FASN Inhibitors | |||
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) |
| TVB-2640 (Denifanstat) | MDA-MB-231-BR (brain-seeking) | Triple-Negative Breast Cancer | ~1 (in lipid-poor media) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | |
| PDO-BC25 | Triple-Negative Breast Cancer | Not specified | |
| PDO-BC25-2 | Triple-Negative Breast Cancer | Not specified | |
| Orlistat | SK-Br3 | Breast Cancer (HER2+) | Not specified, but sensitive |
| MDA-MB-231 | Triple-Negative Breast Cancer | Significant cytotoxic effects | |
| MDA-MB-468 | Triple-Negative Breast Cancer | Significant cytotoxic effects | |
| MCF-7 | Breast Cancer (ER+) | Significant cytotoxic effects | |
| C75 | PC3 | Prostate Cancer | 35[2] |
| LNCaP (spheroids) | Prostate Cancer | 50 | |
| A375 | Melanoma | 32.43 | |
| OVCAR-3 | Ovarian Cancer | Not specified, but cytotoxic | |
| SKOV-3 | Ovarian Cancer | Not specified, but cytotoxic | |
| HEY | Ovarian Cancer | Not specified, but cytotoxic | |
| Huh7 | Hepatocellular Carcinoma | 25 | |
| SNU449 | Hepatocellular Carcinoma | 25 |
Mechanism of Action: The FASN Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting Fatty Acid Synthase (FASN), a crucial enzyme in the de novo synthesis of fatty acids. In many cancer cells, FASN is overexpressed and plays a vital role in providing lipids for membrane formation, energy storage, and signaling molecules. Inhibition of FASN by this compound disrupts these processes, leading to an accumulation of toxic intermediates and ultimately, apoptosis (programmed cell death).
Furthermore, the activity of FASN is interconnected with key oncogenic signaling pathways. In HER2-positive breast cancer, FASN inhibition has been shown to impact the phosphorylation and activation of HER2, as well as downstream effectors like Akt and ERK1/2, which are critical for cell survival and proliferation.[3][4][5]
Experimental Protocols
The validation of this compound and other FASN inhibitors typically involves a series of in vitro experiments to determine their effect on cancer cell viability and proliferation. A standard methodology for these assessments is the MTT assay.
Cell Viability Assay (MTT Protocol)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound or other FASN inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the FASN inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the logarithm of the inhibitor concentration.
Synergistic Potential and Future Directions
An important aspect of this compound's potential lies in its ability to act synergistically with other anti-cancer agents. Studies have shown that this compound exhibits marked synergistic interactions with anti-HER2 drugs like trastuzumab and lapatinib (B449) in breast cancer cells.[5] This suggests that this compound could be a valuable component of combination therapies, potentially overcoming drug resistance and enhancing treatment efficacy.
The available data indicates that this compound is a potent inhibitor of FASN with significant anti-cancer activity, particularly in HER2+ breast cancer. However, further validation across a broader range of cancer cell lines is necessary to fully elucidate its therapeutic potential. Future research should focus on expanding the IC50 profiling of this compound and conducting in vivo studies to confirm its efficacy and safety in preclinical models of various cancers. The development of more potent and selective FASN inhibitors, inspired by the structure and activity of this compound, also represents a promising avenue for cancer drug discovery.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 3. A novel inhibitor of fatty acid synthase shows activity against HER2+ breast cancer xenografts and is active in anti-HER2 drug-resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel inhibitor of fatty acid synthase shows activity against HER2+ breast cancer xenografts and is active in anti-HER2 drug-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Effects of UCM05 In Vivo: A Comparative Guide for Researchers
For scientists and professionals in drug development, rigorous in vivo validation is a critical step in the preclinical assessment of novel anti-cancer agents. This guide provides a comprehensive comparison of the in vivo anti-cancer effects of UCM05, a potent fatty acid synthase (FASN) inhibitor, with other alternative FASN inhibitors. The data presented is compiled from peer-reviewed studies to facilitate an objective evaluation of this compound's potential as a therapeutic candidate.
Comparative Efficacy of FASN Inhibitors in Breast Cancer Xenograft Models
The following table summarizes the in vivo efficacy of this compound and other FASN inhibitors in preclinical breast cancer xenograft models. This allows for a cross-study comparison of their anti-tumor activities.
| Compound | Cancer Model | Dosage | Key Findings | Reference |
| This compound (G28UCM) | BT474 (HER2+) human breast cancer xenograft | 40 mg/kg daily, intraperitoneally | Reduced the size of 5 out of 14 established xenografts. In responding tumors, inhibition of FASN activity, cleavage of PARP, and a decrease in p-HER2, p-AKT, and p-ERK1/2 were observed. No significant weight loss. | [1][2][3] |
| TVB-3166 | Tamoxifen-resistant MCF7 (ER+) human breast cancer xenograft | 60 mg/kg | Significantly inhibited tamoxifen-resistant breast tumor growth. | [4][5] |
| Orlistat | Cisplatin-resistant ovarian tumor xenograft | 240 mg/kg daily | Delayed tumor growth and induced apoptosis and necrosis when combined with cisplatin. No significant weight loss. | [6] |
| C75 | Human breast cancer cells and xenografts | Not specified in detail for breast cancer xenograft in provided results | Inhibits fatty acid synthesis in human cancer cells and shows antitumor activity. Can cause weight loss. | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo experiments cited in this guide.
This compound (G28UCM) Xenograft Study Protocol
-
Cell Line: BT474, a human breast cancer cell line with high expression of FASN and HER2, was used.
-
Animal Model: Female immunodeficient mice were used.
-
Tumor Implantation: 10 x 106 BT474 cells, mixed with Matrigel, were subcutaneously injected into the flank of each mouse. Tumors were allowed to grow to a size of 150-250 mm3 before treatment initiation.
-
Treatment: Mice were treated with this compound (G28UCM) at a dose of 40 mg/kg administered intraperitoneally on a daily basis. The control group received the vehicle.
-
Monitoring: Tumor volume and body weight were monitored throughout the experiment.
-
Endpoint Analysis: At the end of the study, tumors were excised for analysis of FASN activity, protein expression (PARP, p-HER2, p-AKT, p-ERK1/2), and histology.[1][2][3]
TVB-3166 Xenograft Study Protocol
-
Cell Line: Tamoxifen-resistant MCF7 human breast cancer cells were utilized.
-
Animal Model: SCID mice implanted with estrogen pellets were used.
-
Tumor Implantation: 2 x 106 tamoxifen-resistant MCF7 cells were subcutaneously injected into the mice.
-
Treatment: Once tumors were measurable, mice were randomized into treatment groups, including a group receiving TVB-3166 at a dosage of 60 mg/kg.
-
Monitoring: Tumor growth was monitored.
-
Endpoint Analysis: Xenograft tumors were analyzed by immunohistochemistry for ERα levels.[4][5]
Orlistat Xenograft Study Protocol
-
Cancer Model: While extensive breast cancer xenograft data for Orlistat is not detailed in the provided results, a protocol for a cisplatin-resistant ovarian tumor xenograft model is available, which can serve as a reference.
-
Animal Model: Mice bearing cisplatin-resistant ovarian tumor xenografts.
-
Treatment: Orlistat was administered at a daily dose of 240 mg/kg.
-
Monitoring: Tumor growth and body weight were monitored.
-
Endpoint Analysis: Tumors were analyzed ex vivo for metabolite analysis and histopathology to assess FASN expression, apoptosis, and necrosis.[6]
Signaling Pathways and Experimental Workflow
Visual representations of the signaling pathways affected by this compound and the general experimental workflow for in vivo validation are provided below using Graphviz.
Caption: this compound signaling pathway in HER2+ breast cancer.
Caption: General experimental workflow for xenograft studies.
References
- 1. A novel inhibitor of fatty acid synthase shows activity against HER2+ breast cancer xenografts and is active in anti-HER2 drug-resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel inhibitor of fatty acid synthase shows activity against HER2+ breast cancer xenografts and is active in anti-HER2 drug-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sagimet.com [sagimet.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of Breast Cancer Cell FASN Expression by Obesity-Related Systemic Factors - PMC [pmc.ncbi.nlm.nih.gov]
UCM05 (G28UCM): A Novel Approach to Combat Anti-HER2 Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to human epidermal growth factor receptor 2 (HER2)-targeted therapies, such as trastuzumab and lapatinib (B449), presents a significant challenge in the treatment of HER2-positive breast cancer. The novel fatty acid synthase (FASN) inhibitor, UCM05 (also known as G28UCM), has demonstrated promising preclinical activity in overcoming this resistance. This guide provides a comparative overview of this compound against other treatment modalities, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting Metabolic Vulnerability
This compound's unique mechanism of action sets it apart from conventional anti-HER2 therapies. Instead of directly targeting the HER2 receptor, this compound inhibits fatty acid synthase (FASN), a key enzyme in de novo fatty acid synthesis.[1][2][3] Cancer cells, including those that are HER2-positive, often exhibit upregulated FASN activity to meet the high metabolic demands of rapid proliferation. The inhibition of FASN by this compound disrupts cellular metabolism, leading to apoptosis.[1][2][3] This indirect approach allows this compound to bypass the common resistance mechanisms that affect therapies directly targeting the HER2 receptor.
The signaling pathway affected by this compound is illustrated below:
Caption: this compound inhibits FASN, a downstream effector of the HER2 signaling pathway.
Comparative In Vitro Efficacy
This compound has demonstrated significant cytotoxic activity in HER2-positive breast cancer cell lines, including those that have developed resistance to trastuzumab and lapatinib.
| Cell Line | Treatment | IC50 (µM) |
| Parental HER2+ | ||
| BT474 | Lapatinib | ~0.036 |
| SKBR3 | Lapatinib | ~0.080 |
| Trastuzumab-Resistant | ||
| BT474-R | Trastuzumab | >10 µg/ml |
| BT474-R | Lapatinib | Not specified |
| BT474-R | This compound (G28UCM) | Retained activity |
| SKBR3-R | Trastuzumab | >10 µg/ml |
| SKBR3-R | Lapatinib | Not specified |
| SKBR3-R | This compound (G28UCM) | Retained activity |
| Lapatinib-Resistant | ||
| SKBR3-L | Lapatinib | ~6.5 |
| SKBR3-L | This compound (G28UCM) | Retained activity |
| HCC1954-L | Lapatinib | ~2.7 |
| HCC1954-L | This compound (G28UCM) | Retained activity |
Note: "Retained activity" indicates that this compound (G28UCM) demonstrated efficacy in the resistant cell lines, though specific IC50 values were not provided in the reviewed literature.[1] Lapatinib IC50 values for parental lines are provided for reference.[4]
Synergistic Effects in Combination Therapies
Studies have shown that this compound exhibits synergistic effects when combined with other anti-HER2 agents, suggesting a potential for combination therapies to overcome resistance.
Caption: this compound in combination with other anti-HER2 agents leads to enhanced antitumor effects.
In vitro studies have demonstrated that the combination of G28UCM with trastuzumab or lapatinib leads to a significant increase in apoptosis and a decrease in the activation of key signaling proteins such as HER2, AKT, and ERK1/2 in HER2-positive breast cancer cells.[1]
In Vivo Antitumor Activity
In a BT474 xenograft model, treatment with G28UCM resulted in a notable reduction in tumor volume. In a study, 5 out of 14 mice treated with G28UCM showed tumor regression.[1][2] This was accompanied by the inhibition of FASN activity and the downregulation of p-HER2, p-AKT, and p-ERK1/2 in the responding tumors, without causing significant toxicity or weight loss in the animals.[1]
Other Therapeutic Approaches for Anti-HER2 Drug Resistance
Several other strategies are employed to manage resistance to anti-HER2 therapies:
-
Antibody-Drug Conjugates (ADCs): Trastuzumab emtansine (T-DM1) and trastuzumab deruxtecan (B607063) (T-DXd) deliver a cytotoxic payload directly to HER2-expressing cells.
-
Tyrosine Kinase Inhibitors (TKIs): Lapatinib, neratinib, and tucatinib (B611992) are small molecule inhibitors that target the intracellular kinase domain of HER2.
-
Dual HER2 Blockade: Combining two HER2-targeted agents, such as trastuzumab and pertuzumab, can provide a more comprehensive blockade of HER2 signaling.
-
Combination with Chemotherapy: Continuing trastuzumab with a different chemotherapy agent is a common strategy upon progression.
Experimental Protocols
Cell Viability Assay (MTT Assay)
A detailed protocol for determining cell viability using the MTT assay is as follows:
-
Cell Seeding: Seed breast cancer cells (e.g., BT474, SKBR3, and their resistant derivatives) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, lapatinib, or other compounds for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
The following is a general protocol for analyzing protein expression and phosphorylation:
-
Cell Lysis: Treat cells with the desired compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated HER2, AKT, and ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
Caption: Experimental workflow for evaluating this compound efficacy.
Conclusion
This compound (G28UCM) represents a promising therapeutic strategy for HER2-positive breast cancer, particularly in cases of acquired resistance to standard anti-HER2 therapies. Its novel mechanism of targeting FASN provides an alternative approach to overcome resistance. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with existing treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel inhibitor of fatty acid synthase shows activity against HER2+ breast cancer xenografts and is active in anti-HER2 drug-resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel inhibitor of fatty acid synthase shows activity against HER2+ breast cancer xenografts and is active in anti-HER2 drug-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of acquired resistance to lapatinib may sensitise HER2-positive breast cancer cells to apoptosis induction by obatoclax and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
UCM05: A Novel Antiviral Compound Benchmarked Against Established Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of UCM05, a novel small molecule inhibitor, against established antiviral compounds for Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV). The data presented is based on available in vitro studies and is intended to offer an objective evaluation of this compound's potential in the antiviral landscape.
Executive Summary
This compound has demonstrated significant in vitro efficacy against HSV-2, including strains resistant to the standard-of-care drug acyclovir (B1169).[1] Its unique dual mechanism of action, involving both direct viral glycoprotein (B1211001) interaction and inhibition of host-cell fatty acid synthase (FASN), presents a promising new strategy for antiviral therapy.[2] Furthermore, this compound has shown activity against HIV-1 and HSV-1, suggesting a broader antiviral potential.[3] This guide summarizes the quantitative antiviral activity of this compound and benchmarks it against acyclovir for HSV-2 and tenofovir (B777) for HIV-1, supported by detailed experimental protocols and visual representations of its mechanisms and experimental workflows.
Data Presentation: Comparative Antiviral Activity
The following tables summarize the in vitro antiviral potency (IC₅₀), cytotoxicity (CC₅₀), and selectivity index (SI) of this compound compared to acyclovir and tenofovir. The selectivity index (CC₅₀/IC₅₀) is a critical measure of a compound's therapeutic window.
Table 1: In Vitro Activity of this compound and Acyclovir against Herpes Simplex Virus 2 (HSV-2)
| Compound | Virus Strain | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound | G | Vero | 1.57 ± 0.6 | 88.88 ± 2.2 | >56 | [1] |
| G | HeLa | 2.11 ± 0.13 | 32.58 ± 0.49 | >15 | [1] | |
| G | D407 | 3.67 ± 0.24 | >100 | >27 | [1] | |
| G | Beas-2B | 2.45 ± 0.51 | >100 | >40 | [1] | |
| ACV-resistant | HeLa | 1.03 ± 0.3 | 32.58 ± 0.49 | >31 | [1] | |
| Acyclovir | Clinical Isolates | Various | 1.3 - 2.2 µg/mL* | Not Reported | Not Reported | [4] |
| Wild Type | Vero | <1.0 | >6400 | >6400 | [5] | |
| ACV-resistant | Vero | >160 | >6400 | <40 | [5] |
Note: 1.3 - 2.2 µg/mL is approximately 5.8 - 9.8 µM.
Table 2: In Vitro Activity of this compound and Tenofovir against Human Immunodeficiency Virus 1 (HIV-1)
| Compound | Virus Strain | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound | HIV-1 SF162 (in HSV-2 co-infection) | TZM-bl | Data on specific IC₅₀ not available, but showed dose-dependent inhibition | Not Reported | Not Reported | [3] |
| Tenofovir | Various | MT-2 | 5 | >1000 | >200 | [6][7] |
| Various | MT-4 | 1.4 - 4.2 | >1000 | >238 | [7] | |
| Various | PBMCs | 1.4 - 4.2 | >1000 | >286 | [7] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Cytotoxicity Assay
This assay is used to determine the concentration of a compound that is toxic to cells (CC₅₀).
-
Cell Seeding: HeLa, Vero, D407, and BEAS-2B cells are seeded into 96-well plates at a density of 7.5 × 10³ cells per well and incubated overnight to reach 60–75% confluency.
-
Compound Treatment: Various concentrations of this compound or the reference drug are added to the wells, and the plates are incubated for 48 hours.
-
MTT Addition: 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Measurement: The supernatant is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals. The absorbance is measured at 450 nm using a microplate reader. The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50%.[1]
Plaque Reduction Assay
This is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques.
-
Cell Monolayer Preparation: A confluent monolayer of susceptible cells (e.g., Vero cells) is prepared in 6-well or 12-well plates.
-
Virus Infection and Compound Treatment: The cell monolayers are infected with a known amount of virus (expressed as plaque-forming units, PFU) in the presence of serial dilutions of the antiviral compound.
-
Overlay Application: After a 1-2 hour adsorption period, the virus-compound mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose). This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for 2-3 days to allow for plaque development.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The IC₅₀ is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[8][9]
Time-of-Addition Assay
This assay helps to determine the stage of the viral life cycle that is targeted by the antiviral compound.
-
Experimental Arms: The compound is added at different time points relative to viral infection:
-
Pre-treatment of cells: Cells are incubated with the compound before infection.
-
During infection: The compound is added simultaneously with the virus.
-
Post-infection: The compound is added after the virus has been allowed to adsorb to and enter the cells.
-
-
Quantification of Viral Replication: After a set incubation period, the level of viral replication is quantified, typically by plaque assay or qPCR. The results indicate whether the compound inhibits early events (attachment, entry), replication, or late events (assembly, release).[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and processes related to the antiviral activity of this compound.
Caption: Dual mechanism of action of this compound against HSV-2.
Caption: Inhibition of the fatty acid synthesis pathway by this compound.
References
- 1. Small molecule this compound inhibits HSV-2 infection via targeting viral glycoproteins and fatty acid synthase with potentiating antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic effects of acyclovir and 3, 19- isopropylideneandrographolide on herpes simplex virus wild types and drug-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Reproducibility of UCM05 in FASN Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the reproducibility of published findings is paramount. This guide provides a comparative analysis of the reported inhibition of Fatty Acid Synthase (FASN) by UCM05, alongside other well-characterized FASN inhibitors. While this compound has been cited as a FASN inhibitor, this guide highlights the current landscape of its validation in published literature.
A key study by Puig et al. in 2011 reported this compound (also known as G28UCM) as an inhibitor of FASN with an IC50 of 21 µM in the SK-BR-3 human breast cancer cell line. However, a comprehensive review of publicly available research reveals a notable lack of independent studies that have reproduced this specific finding. The majority of references to this compound's FASN inhibitory activity cite this original publication without presenting new, independent experimental data. This underscores a critical gap in the validation of this compound as a reliable FASN inhibitor.
To provide a broader context for evaluating this compound's potency, this guide includes a comparison with other established FASN inhibitors: Orlistat, C75, and TVB-2640 (Denifanstat). These compounds have been more extensively studied and their inhibitory activities against FASN have been reported across various studies and cell lines.
Comparative Inhibitory Potency Against FASN
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and alternative FASN inhibitors. It is important to note the limited data available for this compound compared to the other compounds.
| Compound | Reported IC50 | Cell Line / Assay Conditions | Reference |
| This compound | 21 µM | SK-BR-3 (human breast cancer) | Puig et al., 2011 |
| Orlistat | ~100 nM (for purified FASN) | Cell-free assay | Kridel et al., 2004[1] |
| 8.45 µM | BxPC-3 (pancreatic cancer) | MedChemExpress[2] | |
| 145.25 µM | Y79 (retinoblastoma) | Vadivel et al., 2016[3] | |
| 277.9 µM | LN229 (glioblastoma) | Grube et al., 2013[4] | |
| C75 | 15.53 µM | Cell-free assay | Selleck Chemicals[5] |
| 35 µM | PC3 (prostate cancer) | MedChemExpress[6][7] | |
| 50 µM | LNCaP (prostate cancer, spheroids) | MedChemExpress[7] | |
| 200 µM | Cell-free assay | Abcam[8] | |
| TVB-2640 (Denifanstat) | 0.052 µM (52 nM) | Cell-free assay | MedChemExpress[9] |
| 0.072 µM (72 nM) | Cellular assay (EC50) | MedChemExpress[9] | |
| < 0.05 µM (< 50 nM) | Cell-free assay | Sagimet Biosciences[10] | |
| 2.3 nM | Recombinant human FASN | InvivoChem[11] |
Experimental Protocols
General Spectrophotometric FASN Activity Assay
This method measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, a required cofactor for FASN activity.
Materials:
-
Cell lysate containing FASN or purified FASN enzyme.
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol).
-
Acetyl-CoA solution.
-
Malonyl-CoA solution.
-
NADPH solution.
-
Inhibitor compound (e.g., this compound) at various concentrations.
-
96-well UV-transparent microplate.
-
Spectrophotometer capable of reading absorbance at 340 nm at regular intervals.
Procedure:
-
Prepare the reaction mixture in each well of the microplate, containing the assay buffer, cell lysate or purified FASN, and the inhibitor at the desired concentration.
-
Add Acetyl-CoA and NADPH to the wells.
-
Incubate the plate at 37°C for a short period to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding Malonyl-CoA.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).
-
The rate of NADPH oxidation is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of FASN inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Workflow and Signaling Context
To further clarify the experimental process and the biological context of FASN inhibition, the following diagrams are provided.
Conclusion
The available scientific literature to date does not provide independent replication of the FASN inhibitory activity of this compound as originally reported. While the initial finding is cited, further validation from disparate research groups is necessary to firmly establish this compound's potency and reliability as a FASN inhibitor. In contrast, other compounds such as Orlistat, C75, and particularly the more recent TVB-2640, have a more substantial body of evidence supporting their FASN inhibitory effects, with reported IC50 values spanning a wide range depending on the assay conditions and cellular context.
For researchers considering the use of this compound as a FASN inhibitor, it is crucial to be aware of the limited reproducibility data. Independent verification of its inhibitory activity in the specific experimental system of interest is strongly recommended. This guide serves to provide a transparent overview of the current state of knowledge and to encourage rigorous validation in future research.
References
- 1. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations in the phosphatidylinositol 3-kinase pathway: role in tumor progression and therapeutic implications in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ERα-dependent E2F transcription can mediate resistance to estrogen deprivation in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Circulating fatty acid synthase: an exploratory biomarker to predict efficacy of the dual HER1/HER2 tyrosine kinase inhibitor lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Destabilization of fatty acid synthase by acetylation inhibits de novo lipogenesis and tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [bio-protocol.org]
- 7. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay in Summary_ki [bdb99.ucsd.edu]
- 9. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term results of International Breast Cancer Study Group Trial VIII: adjuvant chemotherapy plus goserelin compared with either therapy alone for premenopausal patients with node-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling UCM05
This guide provides comprehensive safety and logistical information for handling UCM05 (G28UCM), a potent inhibitor of fatty acid synthase (FASN) utilized in cancer research. Adherence to these protocols is crucial for ensuring laboratory safety and experimental integrity.
Chemical Identifier: this compound[1] Synonym: G28UCM[1] CAS Registry No.: 1094451-90-7[1]
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent exposure.[1][2] The following personal protective equipment is mandatory for all procedures involving this compound.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemically resistant nitrile gloves. | Provides a robust barrier against skin contact. Double gloving offers additional protection in case the outer glove is breached. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against splashes and aerosols that could cause serious eye damage. |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is necessary if there is a risk of aerosolization or when handling the powder outside of a certified chemical fume hood. | Protects against inhalation of the potent compound. |
Operational Plan: Step-by-Step Handling
All handling of solid this compound and the preparation of stock solutions must be conducted within a certified chemical fume hood to minimize exposure risk.
Workflow for Safe Handling of this compound
Caption: A procedural workflow for the safe handling of this compound in a laboratory setting.
Quantitative Data
This compound is supplied as a crystalline solid and has the following solubility in various solvents.[1][3]
Solubility of this compound
| Solvent | Solubility |
| Ethanol | ~12 mg/mL |
| DMSO | ~5 mg/mL |
| Dimethylformamide (DMF) | ~10 mg/mL |
| Ethanol:PBS (pH 7.2) (1:40) | ~0.02 mg/mL |
Experimental Protocols
Preparation of a this compound Stock Solution
This protocol details the steps for preparing a stock solution of this compound.
-
Preparation: Ensure all necessary PPE is worn correctly and the work is performed within a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolving: Slowly add the chosen solvent (e.g., DMSO) to the powder to avoid aerosolization. Purge the solvent with an inert gas.[1]
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Labeling and Storage: Clearly label the solution with the compound name, concentration, solvent, and date of preparation. Store at -20°C for long-term stability (≥4 years as a solid).[1] Aqueous solutions are not recommended for storage for more than one day.[1]
Cell-Based Assay Protocol
This protocol provides a general procedure for treating cancer cell lines with this compound to assess its effects on cell viability.
-
Cell Seeding: Plate the desired cancer cell line (e.g., SK-BR-3) in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C incubator with 5% CO2.
-
This compound Dilution: Prepare a series of dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%. For SK-BR-3 cells, the reported IC50 is 21 µM.[3]
Mechanism of Action: FASN Inhibition
This compound functions as an inhibitor of fatty acid synthase (FASN), an enzyme crucial for the synthesis of long-chain fatty acids.[3][4] In many cancer cells, FASN is overexpressed and plays a significant role in tumor growth and survival. By inhibiting FASN, this compound disrupts these processes, leading to apoptosis (programmed cell death) in cancer cells.[4]
Signaling Pathway of FASN Inhibition by this compound
Caption: this compound inhibits FASN, leading to decreased fatty acid synthesis, which in turn suppresses cancer cell proliferation and survival, and induces apoptosis.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated consumables, such as pipette tips, tubes, and gloves, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused solutions and contaminated media in a sealed and clearly labeled hazardous waste container. Do not pour down the drain.
-
Disposal: Dispose of all hazardous waste in accordance with your institution's and local environmental regulations. Ensure that the waste containers are properly sealed and stored in a designated area for pickup by a certified waste disposal service.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
